Saruparib
Beschreibung
This compound is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential chemo/radiosensitizing and antineoplastic activities. Upon administration, this compound selectively targets and binds to PARP and prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. This may enhance the cytotoxicity of DNA-damaging agents. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. The PARP-mediated repair pathway is dysregulated in a variety of cancer cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-3-16-11-19-20(26-21(16)29)10-15(12-24-19)14-27-6-8-28(9-7-27)17-4-5-18(25-13-17)22(30)23-2/h4-5,10-13H,3,6-9,14H2,1-2H3,(H,23,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVGRAETZEADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CN3CCN(CC3)C4=CN=C(C=C4)C(=O)NC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589531-76-8 | |
| Record name | AZD-5305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2589531768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saruparib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16MZ1V3RBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Evidence for Saruparib in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for Saruparib (AZD5305), a selective PARP1 inhibitor, in the context of pancreatic cancer. The data presented is primarily derived from a pivotal study by Herencia-Ropero et al., published in Genome Medicine (2024), which compared the efficacy of this compound to the first-generation PARP1/2 inhibitor, Olaparib, in patient-derived xenograft (PDX) models.
Core Findings: Superior Antitumor Activity of this compound
Preclinical studies have demonstrated that this compound exhibits potent and durable antitumor activity in pancreatic cancer models harboring homologous recombination repair (HRR) deficiencies, such as mutations in BRCA1, BRCA2, or PALB2.[1][2][3][4] The selective inhibition of PARP1 by this compound is believed to be sufficient for synthetic lethality in HRR-deficient tumors, potentially offering a better safety profile compared to dual PARP1/2 inhibitors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the comparative study of this compound and Olaparib in a cohort of 13 patient-derived xenograft (PDX) models, which included pancreatic cancer models with HRR mutations.
Table 1: Antitumor Efficacy of this compound vs. Olaparib in HRR-deficient PDX Models
| Parameter | This compound (1 mg/kg, p.o., 6x/week) | Olaparib (100 mg/kg, p.o., 6x/week) |
| Preclinical Complete Response (pCR) Rate | 75% | 37% |
| Median Preclinical Progression-Free Survival (pPFS) | >386 days | 90 days |
Data sourced from Herencia-Ropero et al., Genome Medicine, 2024.[1][2][3][4]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the concept of "PARP trapping" and synthetic lethality in the context of HRR deficiency. By selectively inhibiting PARP1, this compound prevents the repair of single-strand DNA breaks. When the replication fork encounters these unrepaired breaks, it leads to the formation of double-strand breaks. In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. Mechanistically, this compound has been shown to induce more significant replication stress and genomic instability compared to Olaparib in sensitive tumors.[1][2]
Caption: Mechanism of this compound-induced synthetic lethality in HRR-deficient pancreatic cancer cells.
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound in pancreatic cancer.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor model that retains the heterogeneity of the original patient tumor.
Protocol:
-
Tumor Implantation: Fresh tumor tissue from pancreatic cancer patients with known BRCA1/2 or PALB2 mutations is obtained under sterile conditions. The tissue is minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid IL2Rgammanull).
-
Tumor Growth and Passaging: Tumor growth is monitored regularly using calipers. Once tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested. A portion of the tumor is cryopreserved, another portion is fixed for histological analysis, and the remainder is serially passaged into new cohorts of mice for expansion.
-
Treatment: When tumors in the experimental cohorts reach a volume of 100-300 mm³, mice are randomized into treatment groups.
-
This compound Group: Administered this compound at 1 mg/kg orally, six times per week. The drug is formulated in water/HCl at a pH of 3.5-4.
-
Olaparib Group: Administered Olaparib at 100 mg/kg orally, six times per week. The drug is formulated in 10% v/v DMSO/10% w/v Kleptose.
-
Vehicle Control Group: Administered the respective vehicle for each drug.
-
-
Efficacy Evaluation: Tumor volume is measured twice weekly. Treatment response is categorized based on the change in tumor volume from baseline. Preclinical progression-free survival (pPFS) is defined as the time from the start of treatment until the tumor volume doubles.
Caption: Workflow for the in vivo evaluation of this compound in pancreatic cancer PDX models.
Immunofluorescence for RAD51 and γH2AX Foci
Objective: To quantify DNA damage (γH2AX) and the functionality of the HRR pathway (RAD51 foci formation) in tumor tissue.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Permeabilization and Blocking: Sections are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes and then blocked with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies overnight at 4°C.
-
For RAD51: Rabbit anti-RAD51 antibody.
-
For γH2AX: Mouse anti-phospho-Histone H2A.X (Ser139) antibody.
-
-
Secondary Antibody Incubation: After washing with PBS, slides are incubated with fluorescently-labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 594 and Goat anti-Mouse Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Slides are mounted with an anti-fade mounting medium.
-
Image Acquisition and Analysis: Images are captured using a confocal or fluorescence microscope. The number of RAD51 and γH2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ). A cell is typically considered positive for foci if it contains a defined number (e.g., >5) of distinct nuclear foci.
Caption: General workflow for immunofluorescence staining of RAD51 and γH2AX in tumor tissue.
Conclusion
The preclinical data strongly support the continued development of this compound for the treatment of pancreatic cancers with HRR deficiencies. Its superior efficacy and potent mechanism of action compared to first-generation PARP inhibitors highlight its potential as a promising new therapeutic option. The experimental models and protocols detailed in this guide provide a framework for further research into the activity and mechanisms of this compound in pancreatic and other HRR-deficient cancers.
References
- 1. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Saruparib and Synthetic Lethality: A Technical Guide to a New Frontier in Precision Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the dependencies of cancer cells on specific DNA damage response (DDR) pathways. The success of first-generation poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination repair (HRR) deficiencies, such as those harboring BRCA1/2 mutations, has validated this approach. Saruparib (AZD5305) represents the next generation of PARP inhibitors, engineered for high selectivity for PARP1. This selectivity is hypothesized to maintain or enhance the antitumor efficacy seen with dual PARP1/2 inhibitors while mitigating hematological toxicities associated with PARP2 inhibition.[1][2] This technical guide provides an in-depth overview of this compound's role in synthetic lethality pathways, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core biological processes.
Core Mechanism of Action: Selective PARP1 Inhibition and Trapping
This compound is a potent and selective inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[3] Its mechanism of action is twofold:
-
Catalytic Inhibition: this compound competitively binds to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This catalytic inhibition blocks the recruitment of downstream DNA repair factors to the site of SSBs.[3][4]
-
PARP1 Trapping: Beyond catalytic inhibition, this compound "traps" PARP1 on DNA at the site of an SSB.[3][5] This creates a cytotoxic PARP1-DNA complex that is more detrimental to the cell than the unrepaired SSB alone. These trapped complexes can stall and collapse replication forks, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[5][6]
In cancer cells with deficient HRR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of HRR-deficient cells is the essence of the synthetic lethal interaction exploited by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rise of a Selective Arsenal: A Technical Deep Dive into the Discovery and Development of Saruparib (AZD5305)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly for tumors harboring homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations.[1][2] However, the first generation of these inhibitors targets both PARP1 and PARP2, which can lead to hematological toxicities that limit dosing and combination strategies.[2][3] This technical guide delves into the discovery and development of Saruparib (AZD5305), a next-generation, highly selective PARP1 inhibitor and trapper, designed to overcome the limitations of its predecessors and redefine the therapeutic window for this class of drugs.[3][4]
Rationale for PARP1 Selectivity: A New Therapeutic Hypothesis
The foundational hypothesis behind this compound's development was that selective inhibition and trapping of PARP1 would be sufficient to induce synthetic lethality in HRR-deficient cancer cells while sparing PARP2, which is implicated in the survival of hematopoietic stem and progenitor cells.[3][4][5] By selectively targeting PARP1, this compound was designed to achieve a wider therapeutic index, potentially leading to improved efficacy and better tolerability, thereby expanding its utility as both a monotherapy and a combination agent.[4][6]
Mechanism of Action: Potent and Selective PARP1 Trapping
This compound functions as a potent inhibitor of PARP1, preventing the PARP-mediated repair of single-strand DNA breaks through the base-excision repair pathway.[7][8] This inhibition leads to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into more cytotoxic double-strand breaks.[9] In cancer cells with deficient HRR pathways (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[1][9]
A key feature of this compound's mechanism is its potent PARP1-DNA trapping activity.[4][10] By locking PARP1 onto DNA at the site of damage, this compound creates a physical obstruction to the DNA replication machinery, further exacerbating replication stress and genomic instability.[1][2] This trapping is a critical component of its anti-tumor efficacy.
dot
References
- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmlive.com [pmlive.com]
- 7. Facebook [cancer.gov]
- 8. This compound | C22H26N6O2 | CID 155586901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Saruparib (AZD5305): A Deep Dive into its Impact on DNA Replication Fork Stability
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide elucidates the mechanism of action of Saruparib (AZD5305), a next-generation, highly selective PARP1 inhibitor, with a specific focus on its profound impact on the stability of the DNA replication fork. We will explore the underlying signaling pathways, present key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for the assays used to characterize these effects.
Introduction: The Advent of Selective PARP1 Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations.[1][2] First-generation PARP inhibitors target both PARP1 and PARP2.[3][4] While effective, this dual inhibition can lead to hematological toxicities that may limit dosing and duration of therapy.[4][5]
This compound (AZD5305) represents a paradigm shift as a potent and highly selective inhibitor of PARP1.[1][4] The rationale behind its development is that the inhibition and trapping of PARP1 is sufficient to induce synthetic lethality in HRR-deficient (HRD) tumors.[4][6] By sparing PARP2, this compound is designed to offer an improved safety profile, potentially allowing for sustained optimal dosing and enhanced therapeutic efficacy.[1][3] This guide will delve into the core mechanism driving this compound's efficacy: the induction of replication stress through the destabilization of the DNA replication fork.
Mechanism of Action: PARP1 Trapping and Replication Fork Collapse
PARP1 is a critical sensor of DNA damage, particularly single-strand breaks (SSBs).[7] Upon binding to a DNA break, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, a post-translational modification that recruits other DNA repair factors.[7] Auto-PARylation of PARP1 causes it to detach from the DNA, allowing the repair process to complete.
PARP inhibitors function not only by inhibiting this catalytic activity but, more importantly, by "trapping" the PARP enzyme onto the DNA.[8] This creates a PARP-DNA complex that is a physical impediment to cellular processes like DNA replication.[5][9] The clinical efficacy of PARP inhibitors correlates more strongly with their trapping efficiency than with their catalytic inhibition.[8]
This compound is a potent PARP1-trapper.[10] The mechanism of its impact on replication fork stability unfolds as follows:
-
PARP1 Trapping: this compound binds to PARP1, locking it onto the DNA at sites of single-strand breaks.
-
Replication Fork Collision: When a DNA replication fork, the complex machinery that duplicates DNA, encounters a trapped PARP1-DNA complex, it stalls.[5][7]
-
Fork Collapse and DSB Formation: The stalled replication fork is a fragile structure. The inability to resolve the trapped PARP1 leads to the collapse of the fork, converting a repairable single-strand break into a highly cytotoxic DNA double-strand break (DSB).[5][11]
-
Synthetic Lethality in HRR-Deficient Cells: In normal, healthy cells, these DSBs are efficiently repaired by the Homologous Recombination Repair (HRR) pathway.[5] However, in cancer cells with HRR deficiency (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired accurately.[5] This accumulation of irreparable DNA damage leads to profound genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[5]
Studies have shown that this compound induces more replication stress and genomic instability than first-generation PARP1/2 inhibitors like olaparib in sensitive tumor models.[6][12] This heightened induction of replication stress is a key driver of its superior antitumor activity.
Caption: this compound-induced PARP1 trapping leads to synthetic lethality.
Quantitative Data Presentation
The efficacy of this compound, driven by its impact on replication fork stability, has been quantified in numerous studies. The following tables summarize key data comparing this compound to other PARP inhibitors and characterizing its clinical activity.
Table 1: Preclinical Antitumor Activity in BRCA1/2-mutated PDX Models
| Parameter | This compound (AZD5305) | Olaparib | Reference |
| Preclinical Complete Response (CR) Rate | 75% | 37% | [6][12][13] |
| Median Progression-Free Survival (PFS) | >386 days | 90 days | [6][12][13] |
Data from patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancer.
Table 2: Cellular Effects of this compound in Isogenic Cell Lines
| Cell Line Pair | Parameter | This compound (AZD5305) | Olaparib | Talazoparib | Reference |
| DLD-1 (WT vs. BRCA2-/-) | IC50 Ratio (WT / BRCA2-/-) | >1000 | ~200 | ~800 | [5] |
| DLD-1 (BRCA2-/-) | γH2AX Induction (DNA Damage) | Potent induction at low nM concentrations | Less potent induction | Not specified | [5] |
IC50 ratio indicates the selectivity for killing HRR-deficient cells over HRR-proficient (Wild Type) cells.
Table 3: Clinical Efficacy from Phase I/II PETRA Trial (60 mg Dose)
| Parameter | Value | Reference |
| Patient Population | Advanced breast cancer with HRR-deficiency mutations | [1] |
| Objective Response Rate (ORR) | 48.8% | [1] |
| Median Progression-Free Survival (PFS) | 9.1 months | [1][14] |
| Median Duration of Response (DoR) | 7.3 months | [14] |
Data for patients receiving the recommended Phase 2 dose of 60 mg daily.
Key Experimental Protocols
The assessment of DNA replication fork stability and the cellular response to this compound relies on precise molecular and cell biology techniques. Below are detailed protocols for key assays.
This assay directly visualizes and measures individual DNA replication forks to determine parameters like fork speed and stalling.[15][16][17]
Objective: To quantify the effect of this compound on replication fork progression and stability.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., U2OS, HeLa) on coverslips or in dishes at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Aspirate the growth medium and add pre-warmed medium containing the first thymidine analog, 5-Chloro-2'-deoxyuridine (CldU) , at a concentration of 25-50 µM. Incubate for 20-30 minutes at 37°C. This labels the first stretch of newly synthesized DNA.
-
Remove the CldU-containing medium, wash the cells gently with pre-warmed PBS.
-
Add pre-warmed medium containing the second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU) , at a concentration of 250 µM, along with the desired concentration of this compound or vehicle control (DMSO). Incubate for 20-30 minutes at 37°C. This labels the second stretch of nascent DNA in the presence of the drug.
-
-
Cell Lysis and DNA Spreading:
-
Aspirate the medium and wash cells with PBS.
-
Harvest the cells (e.g., by trypsinization) and resuspend approximately 1-5 x 105 cells in 2 µL of cold PBS.
-
Place the 2 µL cell suspension drop onto one end of a positively charged microscope slide.
-
Add 7 µL of a fresh, pH 8.0 lysis buffer (200 mM Tris-HCl, 50 mM EDTA, 0.5% SDS).
-
After 8-10 minutes, tilt the slide at a 15-45 degree angle, allowing the resulting viscous lysate to slowly run down the length of the slide, which stretches the DNA fibers.
-
Air dry the slide completely.
-
-
DNA Denaturation and Immunostaining:
-
Fix the DNA fibers by immersing the slide in a 3:1 methanol:acetic acid solution for 10 minutes. Air dry.
-
Denature the DNA by incubating the slide in 2.5 M HCl for 1 hour at room temperature.
-
Wash the slide extensively with PBS and block with a blocking buffer (e.g., 1-5% BSA in PBS-T) for 1 hour.
-
Incubate with primary antibodies to detect the labels: rat anti-BrdU (for CldU) and mouse anti-BrdU (for IdU) in blocking buffer for 1-2 hours.
-
Wash three times with PBS-T.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 1 hour in the dark.
-
Wash three times with PBS-T and mount with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the fibers using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Fork Speed: Calculated from the length of the IdU track divided by the incubation time.
-
Fork Stalling: Identified by the presence of CldU-only tracks (red only).
-
New Origin Firing: Identified by the presence of IdU-only tracks (green only).
-
Caption: Experimental workflow for the DNA fiber assay.
This assay quantifies the formation of DSBs by detecting the phosphorylation of histone H2AX (γH2AX), which rapidly accumulates at break sites.
Objective: To measure the induction of DNA DSBs following this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
To specifically analyze cells in S/G2 phase, co-staining for Geminin is recommended.[6]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS-T for 1 hour to prevent non-specific antibody binding.
-
Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX) and a marker for S/G2 phase (e.g., rabbit anti-Geminin) diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS-T.
-
Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 568) for 1 hour at room temperature in the dark.
-
Wash three times with PBS-T.
-
-
Mounting and Analysis:
-
Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the results by counting the number of γH2AX foci per nucleus in Geminin-positive cells. A cell is typically scored as positive if it contains >5 or >10 foci.[6]
-
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
Objective: To determine the cytotoxic and antiproliferative effects of this compound, often to calculate an IC50 value.[5]
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-2000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to ensure distinct colonies form.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound in fresh medium. Include a vehicle control.
-
Incubate the cells for an extended period (e.g., 10-14 days), allowing single cells to grow into visible colonies (typically >50 cells).
-
-
Colony Staining and Counting:
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with a methanol:acetic acid solution or 4% PFA.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 (the concentration of drug that inhibits colony formation by 50%).
-
Caption: Logical flow of this compound's mechanism to its therapeutic effect.
Conclusion
This compound's mechanism of action is intrinsically linked to the destabilization of the DNA replication fork. Its high selectivity and potent trapping of PARP1 create cytotoxic PARP1-DNA complexes that are formidable barriers to DNA replication. The resulting replication stress, fork collapse, and accumulation of double-strand breaks are exquisitely toxic to cancer cells that lack a functional homologous recombination repair pathway.
The quantitative data from both preclinical models and clinical trials underscore the success of this strategy, demonstrating superior efficacy and a manageable safety profile compared to first-generation, dual PARP1/2 inhibitors. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of this compound and other DNA damage response inhibitors on replication fork dynamics. As our understanding of these fundamental processes deepens, the rational design of highly selective agents like this compound will continue to pave the way for more effective and better-tolerated cancer therapies.
References
- 1. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 2. onclive.com [onclive.com]
- 3. aacr.org [aacr.org]
- 4. onclive.com [onclive.com]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 14. onclive.com [onclive.com]
- 15. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
The Core Mechanism of Saruparib: A Deep Dive into its Impact on Genomic Instability in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Saruparib (AZD5305) is a potent and highly selective, first-in-class inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1] Its mechanism of action centers on the targeted disruption of DNA damage repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with deficiencies in homologous recombination repair (HRR).[2] This technical guide provides an in-depth exploration of this compound's effect on genomic instability, presenting key quantitative data, detailed experimental protocols, and visual representations of its core signaling pathways and associated experimental workflows. By selectively targeting PARP1, this compound aims to improve upon the therapeutic window of previous PARP inhibitors that target both PARP1 and PARP2, potentially reducing hematological toxicities.[3][4]
Mechanism of Action: Inducing Genomic Instability
This compound's primary mechanism of action is the inhibition of PARP1's enzymatic activity and, crucially, the trapping of PARP1 on DNA at sites of single-strand breaks (SSBs).[5][6] This trapping prevents the recruitment of DNA repair machinery, leading to the persistence of SSBs.[6] When the cell enters S-phase, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) at the replication fork.[7]
In cancer cells with compromised HRR pathways (e.g., due to mutations in BRCA1, BRCA2, PALB2, or RAD51C/D), these DSBs cannot be efficiently repaired.[8] The accumulation of unrepaired DSBs triggers significant genomic instability, characterized by chromosomal aberrations, micronuclei formation, and ultimately, cell cycle arrest and apoptosis.[6][9] Preclinical studies have demonstrated that this compound induces more replication stress and genomic instability compared to first-generation PARP1/2 inhibitors like olaparib.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, highlighting its potency, selectivity, and clinical efficacy.
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Model | Reference |
| PARP1 IC50 (enzymatic) | 3 nM | Biochemical Assay | [11] |
| PARP2 IC50 (enzymatic) | 1400 nM | Biochemical Assay | [11] |
| PARP1 Trapping IC50 | Single-digit nM | A549 cells | [3] |
| PARylation Inhibition IC50 | 2.3 nM | A549 WT cells | [3] |
Table 2: Preclinical Antitumor Activity of this compound (AZD5305) vs. Olaparib in Patient-Derived Xenograft (PDX) Models with HRD
| Parameter | This compound (AZD5305) | Olaparib | Reference |
| Preclinical Complete Response Rate | 75% | 37% | [10][11][12] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | [10][11][12] |
Table 3: Clinical Efficacy of this compound in HRR-Deficient Advanced Breast Cancer (PETRA Trial - 60 mg dose)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 48.4% | [13] |
| Median Progression-Free Survival (PFS) | 9.1 months | [13] |
| Median Duration of Response (DoR) | 7.3 months | [13] |
| Dose Reductions | 14.2% | [14] |
| Treatment Discontinuations (due to adverse events) | 3.5% | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of crucial experiments used to characterize its effects.
Caption: this compound's mechanism of action leading to genomic instability and apoptosis in HRR-deficient cancer cells.
Caption: Experimental workflow for the PARP trapping assay.
Caption: Workflow for the γH2AX foci formation assay to detect DNA double-strand breaks.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
PARP Trapping Assay
This assay quantifies the ability of this compound to trap PARP1 onto chromatin.[3]
-
Cell Plating: Seed 6,000 cells per well in a 384-well plate.
-
Drug Treatment: Add this compound at a final concentration range of 1.6 pM to 30 µM and incubate for 4 hours. Add Methyl methanesulfonate (MMS) to a final concentration of 0.01% to induce DNA damage.
-
Pre-extraction: Remove cell media and incubate with cold cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 300 mM sucrose, 200 mM NaCl, 3 mM MgCl2) supplemented with 0.6% Triton X-100 for 10 minutes at 4°C.
-
Fixation and Immunofluorescence: Fix the cells and perform immunofluorescence staining using a primary antibody against PARP1 and a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the intensity of chromatin-bound PARP1 signal per nucleus.
-
Analysis: Calculate the IC50 value for PARP1 trapping.
PARylation Inhibition Assay
This ELISA-based assay measures the inhibition of PARP enzymatic activity.[3]
-
Cell Lysis: Lyse cells treated with a dose range of this compound.
-
Protein Quantification: Estimate protein concentration using a BCA Protein Assay Kit.
-
ELISA: Analyze PAR levels using a PARP In Vivo Pharmacodynamic Assay II ELISA kit. Dilute samples to 40 ng/µL and incubate on precoated ELISA plates for 16 hours at 4°C.
-
Detection: Follow the manufacturer's instructions for the detection of PAR.
-
Analysis: Determine the IC50 value for PARylation inhibition.
γH2AX Foci Formation Assay
This immunofluorescence assay detects the formation of DNA double-strand breaks.[15]
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired duration.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.3% Triton X-100 in PBS for 30 minutes.
-
Blocking and Antibody Incubation: Block with 5% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C. Follow with incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji.
RAD51 Foci Formation Assay
This assay assesses the functionality of the homologous recombination repair pathway.[5][16]
-
Sample Preparation: Use formalin-fixed paraffin-embedded (FFPE) tumor samples (e.g., from PDX models).
-
Immunofluorescence: Perform immunofluorescence staining on tissue sections for RAD51 and a cell cycle marker (e.g., geminin to identify cells in S/G2 phase).
-
Image Acquisition: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of geminin-positive cells that exhibit RAD51 nuclear foci. A low percentage of RAD51 foci-positive cells is indicative of HRR deficiency.
Patient-Derived Xenograft (PDX) Model Generation and Efficacy Studies
PDX models are used to evaluate the in vivo antitumor activity of this compound.[10][12][17]
-
Tumor Implantation: Implant fresh tumor tissue from a patient subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a specific size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, once daily, orally) and control vehicle to the respective groups.
-
Efficacy Assessment: Measure tumor volume regularly to assess antitumor activity. The primary endpoints are typically tumor growth inhibition, objective response rate, and progression-free survival.
-
Pharmacodynamic Studies: Collect tumor samples at various time points to analyze biomarkers such as PARylation, γH2AX, and RAD51 foci to confirm target engagement and mechanism of action.
Conclusion
This compound represents a significant advancement in the targeted therapy of HRR-deficient cancers. Its high selectivity for PARP1 translates into potent antitumor activity driven by the induction of profound genomic instability in cancer cells, while potentially offering a more favorable safety profile compared to dual PARP1/2 inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community to further explore and build upon the understanding of this compound's core mechanism of action and its clinical potential. The continued investigation into biomarkers of response and resistance will be crucial for optimizing its therapeutic application.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
In Vitro Preclinical Profile of Saruparib (AZD5305) in Ovarian Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of Saruparib (AZD5305), a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), in the context of ovarian cancer. This compound represents a next-generation PARP inhibitor designed to improve upon the therapeutic window of first-generation dual PARP1/2 inhibitors by minimizing hematological toxicities associated with PARP2 inhibition. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes essential pathways and workflows.
Core Mechanism of Action: Selective PARP1 Inhibition and Trapping
This compound exerts its anti-cancer effects through the principle of synthetic lethality. In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1-mediated single-strand break repair leads to the accumulation of DNA double-strand breaks during replication. These unresolved DNA lesions trigger cell cycle arrest and apoptosis.
A critical aspect of this compound's efficacy is its potent PARP1 trapping activity. By locking PARP1 onto DNA at the site of a single-strand break, the resulting PARP1-DNA complex is more cytotoxic than the unrepaired break alone, as it obstructs the DNA replication machinery. This compound has demonstrated over 500-fold selectivity for PARP1 over PARP2, which is believed to contribute to its improved safety profile compared to dual PARP1/2 inhibitors.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro studies of this compound in ovarian and other relevant cancer cell lines.
Table 1: this compound (AZD5305) PARP Inhibition and Trapping Potency
| Parameter | Target | Cell Line | IC50/EC50 (nM) | Reference |
| PARP Inhibition | PARP1 | A549 (in-cell PARylation assay) | 1.55 | |
| PARP2 | A549 PARP1-KO (in-cell PARylation assay) | 653 | ||
| PARP Trapping | PARP1 | A549 | Potent trapping at single-digit nM concentrations | |
| PARP2 | A549 | No trapping detected up to 30 µM |
Table 2: Anti-proliferative Activity of this compound (AZD5305) in Ovarian Cancer Isogenic Cell Lines
| Cell Line | Genetic Background | IC50 (nM) | Reference |
| Ovarian Isogenic Line | PALB2-depleted | Sub-nanomolar to single-digit nanomolar | |
| Ovarian Isogenic Line | RAD51C-depleted | Sub-nanomolar to single-digit nanomolar | |
| Ovarian Isogenic Line | BRCA2-depleted | Sub-nanomolar to single-digit nanomolar | |
| DLD-1 | BRCA2 -/- | Not specified, but potent | |
| DLD-1 | Wild-Type | >10,000 |
Table 3: In Vivo Efficacy of this compound (AZD5305) in Ovarian Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model (Ovarian Cancer) | Treatment | Response | Reference |
| BRCA-mutated | This compound | Greater tumor regression and longer duration of response compared to first-generation PARP1/2 inhibitors | |
| BRCA-mutated | This compound + Carboplatin | More efficacious than single agents |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound's activity in ovarian cancer cell lines.
Cell Viability Assay (Long-Term Exposure)
This protocol is adapted from methodologies used for PARP inhibitors in ovarian cancer cell lines.
-
Cell Seeding: Plate ovarian cancer cells in 6-well plates at a density that allows for logarithmic growth over a 6-day period and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. The medium containing the drug should be renewed every 72 hours.
-
Endpoint Analysis: After 6 days of continuous exposure, wash the cells with PBS, fix with a solution such as 10% trichloroacetic acid, and stain with a protein dye like sulforhodamine B (SRB).
-
Data Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.
PARP Trapping Assay
This protocol is based on the in situ cell pre-extraction and immunofluorescence method used to characterize this compound.
-
Cell Plating: Seed cells into 384-well plates and allow them to adhere.
-
Compound Incubation: Add this compound at a range of concentrations and incubate for 4 hours.
-
DNA Damage Induction: Add a DNA damaging agent such as methyl methanesulfonate (MMS) to induce single-strand breaks.
-
Cell Pre-extraction: Remove the cell media and permeabilize the cells with a cold cytoskeleton buffer containing a non-ionic detergent for 10 minutes at 4°C. This step removes soluble proteins, while chromatin-bound proteins are retained.
-
Fixation and Immunostaining: Fix the cells and perform immunofluorescence staining for PARP1.
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of PARP1. An increase in nuclear PARP1 signal indicates trapping.
Immunofluorescence for DNA Damage Markers (γH2AX and RAD51 Foci)
This protocol is essential for visualizing the downstream consequences of PARP inhibition.
-
Cell Culture and Treatment: Grow ovarian cancer cells on coverslips or in chamber slides and treat with this compound for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.2% Triton X-100.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Microscopy and Analysis: Visualize the fluorescent signals using a confocal or fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat ovarian cancer cells with this compound for a specified period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method assesses the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the in vitro study of this compound.
Methodological & Application
Application Notes and Protocols for Saruparib Treatment in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saruparib (AZD5305) is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3] Unlike first-generation PARP inhibitors that dually target PARP1 and PARP2, this compound's selectivity for PARP1 is hypothesized to maintain or improve therapeutic benefit while reducing hematological toxicities.[1] PARP1 is a key enzyme in the repair of single-strand DNA breaks.[4][5] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[4][6]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial preclinical tools that retain the characteristics of the original tumor.[7] These models are invaluable for evaluating the efficacy of novel cancer therapeutics like this compound. This document provides a detailed protocol for the treatment of PDX models with this compound, based on findings from various preclinical studies.
Mechanism of Action of this compound
This compound selectively binds to PARP1, preventing it from repairing single-strand DNA breaks via the base-excision repair pathway.[5] This inhibition leads to the trapping of PARP1 on the DNA, which stalls replication forks and generates cytotoxic double-strand breaks. In HRR-deficient tumors, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[8]
Caption: Mechanism of action of this compound in normal versus HRR deficient cells.
Experimental Protocols
I. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
This protocol outlines the steps for establishing and maintaining PDX models from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue
-
6-week-old female athymic nude mice (e.g., Rj:NMRI-Nu)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
Sterile laminar flow hood
-
Animal housing facility (SPF)
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols. Transport the tissue on ice in a sterile collection medium.
-
Tumor Processing: In a sterile laminar flow hood, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize a 6-week-old female athymic nude mouse.
-
Make a small incision in the lower flank.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice regularly for signs of distress, infection, and tumor growth.
-
Tumor Growth Monitoring: Measure tumor dimensions bi-weekly using calipers. Calculate tumor volume using the formula: V = (L × l²) / 2, where L is the longest diameter and l is the shortest diameter.[8]
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. Process the tumor as described in step 2 for implantation into new recipient mice. A portion of the tumor can be cryopreserved for future use or processed for histological and molecular analysis.
II. This compound Treatment in PDX Models
This protocol describes the administration of this compound to tumor-bearing mice.
Materials:
-
This compound (AZD5305)
-
Vehicle solution (e.g., 10% v/v DMSO, 40% v/v PEG300)[8]
-
Oral gavage needles
-
Tumor-bearing mice with established tumors (e.g., 150-250 mm³)
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound solution in the appropriate vehicle at the desired concentration. For example, a dose of 1 mg/kg has been shown to be effective in preclinical models.[8]
-
Drug Administration: Administer this compound or vehicle to the mice via oral gavage daily.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoints: The study can be terminated based on predefined endpoints, such as:
-
Tumor volume reaching a specific size (e.g., 2000 mm³).
-
A predetermined treatment duration.
-
Significant body weight loss or other signs of toxicity.
-
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Caption: Experimental workflow for this compound treatment in PDX models.
Data Presentation
Quantitative Efficacy of this compound in Preclinical PDX Models
The following tables summarize the antitumor activity of this compound as a monotherapy and in combination with other agents in various PDX models.
Table 1: Monotherapy Efficacy of this compound vs. Olaparib in BRCA1/2-mutated PDX Models [9][10]
| Parameter | This compound (AZD5305) | Olaparib |
| Preclinical Complete Response Rate (pCRR) | 75% | 37% |
| Median Preclinical Progression-Free Survival (pPFS) | >386 days | 90 days |
Table 2: Combination Therapy Efficacy in PDX Models
| PDX Model | Treatment | Outcome | Reference |
| Ovarian Cancer Xenograft (OVCAR-3) | This compound (1 mg/kg) + AZD5335 (0.625 mg/kg) | 86% Tumor Growth Inhibition (TGI) | [11] |
| Prostate Cancer (BRCA2-mutant) | This compound (1 mg/kg) + Enzalutamide (60 mg/kg) | Tumor regression or control | [12][13] |
| PARPi-resistant PDX | This compound + Carboplatin | Induced complete response in resistant models | [8] |
Pharmacodynamic Analyses
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the treatment study.
-
PARylation Inhibition: Western blotting or immunohistochemistry (IHC) can be used to assess the levels of poly(ADP-ribose) (PAR) in tumor lysates. A significant reduction in PAR levels in this compound-treated tumors compared to vehicle-treated tumors indicates target engagement.[8]
-
DNA Damage Response: IHC for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, can be performed. An increase in γ-H2AX foci in the nuclei of tumor cells from the this compound-treated group would indicate an accumulation of DNA damage.[8]
Conclusion
This compound demonstrates potent and durable antitumor activity in preclinical PDX models of cancers with HRR deficiencies, outperforming first-generation PARP inhibitors.[9][10] The protocols outlined in this document provide a framework for researchers to evaluate the efficacy and mechanism of action of this compound in relevant preclinical settings. The use of well-characterized PDX models will be critical in the further development of this promising therapeutic agent and for the identification of patient populations most likely to benefit from this compound treatment.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 7. mdpi.com [mdpi.com]
- 8. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Saruparib Dosage in InVivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saruparib (AZD5305) is a potent and highly selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] Its mechanism of action involves trapping PARP1 at sites of single-strand DNA breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication.[1][4] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this targeted inhibition results in synthetic lethality and tumor cell death.[1] Preclinical studies have demonstrated that this compound exhibits superior anti-tumor efficacy and a more favorable safety profile, particularly concerning hematological toxicity, when compared to first-generation, dual PARP1/2 inhibitors like olaparib.[5][6][7]
These application notes provide a comprehensive guide for establishing effective and well-tolerated dosages of this compound in in vivo mouse models, a critical step in the preclinical evaluation of this next-generation PARP inhibitor. The following sections detail the molecular pathway, experimental workflows, quantitative data from preclinical studies, and detailed protocols for conducting in vivo efficacy studies.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is centered on the concept of synthetic lethality in the context of DNA damage repair pathways. The following diagram illustrates the signaling pathway and the mechanism by which this compound selectively targets cancer cells with HRR deficiencies.
Caption: this compound inhibits PARP1, leading to PARP1 trapping at DNA single-strand breaks. In HRR-deficient cancer cells, this results in replication fork collapse, accumulation of double-strand breaks, and subsequent cell death.
Experimental Workflow for In Vivo Dosing Studies
A typical workflow for establishing the dosage of this compound in mouse models involves several key stages, from model selection to data analysis. This systematic approach ensures the generation of robust and reproducible data for evaluating anti-tumor efficacy and tolerability.
Caption: A generalized workflow for conducting in vivo dosing studies with this compound in mouse models, from initial model preparation to final data analysis.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize the dose-dependent anti-tumor activity of this compound in various preclinical mouse models. These data provide a basis for selecting appropriate dose ranges for future studies.
Table 1: this compound Monotherapy Dose-Response in Xenograft Models
| Mouse Model | Cancer Type | This compound Dose (mg/kg, p.o., daily) | Treatment Duration (days) | Outcome | Reference |
| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | 0.01 | 35 | Not efficacious | [5] |
| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | 0.03 | 35 | 40% tumor regression | [5] |
| MDA-MB-436 (BRCA1m) | Triple-Negative Breast Cancer | ≥ 0.1 | 35 | ≥ 90% tumor regression | [5][8] |
| Capan-1 (BRCA2m) | Pancreatic Cancer | 0.1 | 35 | 52% tumor growth inhibition (TGI) | [5][8] |
| Capan-1 (BRCA2m) | Pancreatic Cancer | 1 | 35 | Tumor stasis | [5][8] |
| Capan-1 (BRCA2m) | Pancreatic Cancer | 10 | 35 | Tumor stasis | [5] |
| DLD-1 (BRCA2-/-) | Colorectal Cancer | 0.1 | 31 | Significant tumor regression | [5][8] |
| DLD-1 (WT) | Colorectal Cancer | 10 | 20 | Minimal effect | [5][8] |
Table 2: Comparative Efficacy of this compound and Olaparib in PDX Models
| Cancer Type | Model Type | Treatment (daily, p.o.) | Preclinical Complete Response Rate | Median Preclinical Progression-Free Survival (days) | Reference |
| Breast, Ovarian, Pancreatic (HRR-deficient) | PDX | This compound (1 mg/kg) | 75% | > 386 | [1][6] |
| Breast, Ovarian, Pancreatic (HRR-deficient) | PDX | Olaparib (100 mg/kg) | 37% | 90 | [1][6] |
Experimental Protocols
The following are detailed protocols for establishing this compound dosage in in vivo mouse models, synthesized from published preclinical studies.
Protocol 1: General In Vivo Efficacy Study in Xenograft Models
1. Animal Models and Husbandry:
-
Mouse Strains: Use immunodeficient mice such as female athymic nude mice (e.g., Rj:NMRI-Nu) or NOD-scid IL2Rgammanull (NSG) mice, typically 6-8 weeks old.[1][9]
-
Housing: House mice in specific pathogen-free (SPF) conditions in air-filtered laminar flow cabinets with a 12-hour light/dark cycle.[1] Provide ad libitum access to food and water.
2. Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX):
-
Harvest cancer cells (e.g., MDA-MB-436, Capan-1) during their logarithmic growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 106 to 10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.[9]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Vehicle Preparation: A commonly used vehicle is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water, with pH adjusted to 3.0-3.2.[5] An alternative formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4][11]
-
This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of dosing, dilute the stock solution with the vehicle to the final desired concentrations (e.g., 0.1, 1, 10 mg/kg).
-
Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily at a volume of 10 mL/kg body weight.
5. Efficacy and Tolerability Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times weekly.
-
Body Weight: Record the body weight of each mouse at least twice weekly as an indicator of toxicity.
-
Clinical Observations: Monitor mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration of treatment, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
6. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis (Optional):
-
PK Analysis: At specified time points after the final dose, collect blood samples via microsampling from the tail vein.[5] Process blood to plasma and store at -80°C for analysis of this compound concentration by LC-MS/MS.
-
PD Analysis: Euthanize a subset of mice at various time points after dosing. Collect tumor tissue and flash-freeze in liquid nitrogen. Analyze tumor lysates for PARP1 target engagement by measuring the inhibition of PARylation using an ELISA-based assay or Western blotting.[4][5]
Protocol 2: Establishing a Patient-Derived Xenograft (PDX) Model
This protocol provides a more detailed overview of generating and expanding PDX models for subsequent efficacy studies.
1. Tissue Acquisition and Implantation (Passage 0):
-
Obtain fresh, sterile patient tumor tissue in a collection medium on ice.
-
Under sterile conditions, mince the tissue into small fragments (2-3 mm³).
-
Anesthetize a 6-8 week old female NSG mouse.
-
Implant one tumor fragment subcutaneously in the flank.[9]
-
Monitor the mouse for tumor engraftment. This can take several weeks to months.
2. Model Expansion (Passage 1 and beyond):
-
Once the P0 tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically excise the tumor and remove any necrotic tissue.
-
Divide the tumor into smaller fragments for subsequent passaging into a new cohort of mice and for cryopreservation.
-
Cryopreserve tumor fragments in a suitable freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.
3. Model Characterization:
-
At each passage, preserve a portion of the tumor in formalin for histological analysis and snap-freeze another portion for molecular characterization (DNA/RNA sequencing).
-
Confirm that the histology and key molecular features of the original patient tumor are maintained in the PDX model.[9]
4. Cohort Generation for Efficacy Studies:
-
Once a stable PDX model is established (typically by passage 2-3), expand the model to generate a sufficient number of tumor-bearing mice for the efficacy study as described in Protocol 1.
Conclusion
The successful establishment of this compound dosage in in vivo mouse models is fundamental for its preclinical development. The protocols and data presented here provide a robust framework for researchers to design and execute efficacy and tolerability studies. By leveraging well-characterized xenograft models and following systematic experimental workflows, researchers can generate the critical data needed to advance our understanding of this compound's therapeutic potential and inform its clinical development. The superior efficacy and improved safety profile of this compound in these preclinical models underscore its promise as a next-generation PARP1 inhibitor for the treatment of HRR-deficient cancers.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. aacr.org [aacr.org]
- 14. urotoday.com [urotoday.com]
Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Analysis of Saruparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saruparib (AZD5305) is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3][4][5] Unlike first-generation PARP inhibitors that target both PARP1 and PARP2, this compound's selectivity for PARP1 is designed to enhance its therapeutic window, potentially leading to improved efficacy and reduced hematological toxicity.[3][4][5] These application notes provide a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, along with detailed protocols for its evaluation in laboratory settings.
Mechanism of Action
This compound exerts its anti-tumor effect through a mechanism known as synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP1 by this compound leads to the accumulation of DNA single-strand breaks. These unrepaired breaks are converted into toxic double-strand breaks during DNA replication, which cannot be efficiently repaired in HRR-deficient cells, ultimately leading to cell death.[6] this compound's mechanism also involves "PARP trapping," where it stabilizes the PARP1-DNA complex, further disrupting DNA replication and repair.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer [astrazenecaclinicaltrials.com]
- 3. Carebox Connect [connect.careboxhealth.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Saruparib-Induced DNA Damage
Introduction
Saruparib (AZD5305) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[6] The mechanism of action of PARP inhibitors like this compound involves not only the inhibition of PARP's enzymatic activity but also the trapping of PARP1 on DNA at the site of damage.[1][7][8] These trapped PARP-DNA complexes can stall replication forks, leading to the formation of DNA double-strand breaks (DSBs).[1][6] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1]
These application notes provide detailed protocols for key assays to quantify and characterize the DNA damage induced by this compound, which is crucial for preclinical and clinical research.
I. Methods for Assessing DNA Damage
Several well-established methods can be employed to assess the extent and nature of DNA damage induced by this compound. The following sections detail the principles and applications of the most relevant assays.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
Principle: The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs.[9][10] γH2AX acts as a scaffold for the recruitment of DNA repair proteins to the site of damage.[11] Immunofluorescence staining using an antibody specific for γH2AX allows for the visualization and quantification of DSB formation as distinct nuclear foci.[9]
Application to this compound: This assay is a sensitive method to monitor the formation of DSBs resulting from this compound-induced PARP1 trapping and subsequent replication fork collapse.[11] An increase in the number of γH2AX foci in this compound-treated cells provides a direct measure of its DNA-damaging activity.[12]
COMET Assay (Single-Cell Gel Electrophoresis)
Principle: The COMET assay is a technique for detecting DNA strand breaks in individual eukaryotic cells.[13][14][15][16] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[13][17] Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head."[13][17] The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[13] The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to specifically detect double-strand breaks.[14][15][16]
Application to this compound: The COMET assay can be used to quantify the overall DNA strand breaks induced by this compound. The alkaline version is particularly useful for detecting the initial single-strand breaks that are precursors to the more cytotoxic double-strand breaks.
PARP Trapping Assay
Principle: A key mechanism of action for potent PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[8] This can be more cytotoxic than the simple inhibition of its enzymatic activity.[7][8] PARP trapping can be measured by quantifying the amount of PARP1 that remains bound to the chromatin fraction of the cell after treatment.[18] Another method is a fluorescence polarization (FP)-based assay where a fluorescently labeled DNA oligonucleotide is used.[19][20][21] When PARP binds to the DNA, the complex tumbles slowly, resulting in high fluorescence polarization. In the presence of an inhibitor that traps PARP, the FP signal remains high.[19]
Application to this compound: As a highly selective PARP1 inhibitor, assessing this compound's ability to trap PARP1 on DNA is critical to understanding its potency and mechanism.[1] Comparing the PARP1 trapping efficiency of this compound with other PARP inhibitors can provide insights into its superior preclinical antitumor activity.[2][4]
RAD51 Foci Formation Assay
Principle: RAD51 is a key protein in the homologous recombination repair (HRR) pathway.[11] Upon the formation of DSBs, RAD51 is recruited to the sites of damage and forms nuclear foci, which are indicative of active HRR.[11] In HRR-deficient cells, the formation of RAD51 foci is impaired.[11]
Application to this compound: This assay is used to determine the HRR status of the cells being tested. In HRR-proficient cells, treatment with this compound would be expected to induce RAD51 foci as the cell attempts to repair the resulting DSBs. Conversely, in HRR-deficient cells (the target population for this compound), there will be a blunted or absent RAD51 foci formation in response to this compound-induced DSBs, leading to cell death.
II. Data Presentation
The following tables provide examples of how quantitative data from these assays can be presented for clear comparison.
Table 1: Quantification of γH2AX Foci
| Treatment Group | Concentration (nM) | Average γH2AX Foci per Cell (± SD) | Fold Change vs. Control |
| Vehicle Control | - | 2.5 ± 0.8 | 1.0 |
| This compound | 10 | 15.2 ± 2.1 | 6.1 |
| This compound | 100 | 35.8 ± 4.5 | 14.3 |
| Olaparib | 100 | 20.1 ± 3.3 | 8.0 |
Table 2: COMET Assay Analysis
| Treatment Group | Concentration (nM) | % DNA in Tail (± SD) | Olive Tail Moment (± SD) |
| Vehicle Control | - | 3.1 ± 1.2 | 1.5 ± 0.6 |
| This compound | 10 | 18.9 ± 3.5 | 9.8 ± 1.8 |
| This compound | 100 | 42.5 ± 5.1 | 25.3 ± 3.2 |
| Positive Control (H₂O₂) | 100 µM | 55.2 ± 6.3 | 31.7 ± 4.1 |
Table 3: PARP1 Trapping Efficiency
| Compound | EC₅₀ for PARP1 Trapping (nM) | Maximum Trapping (% of Control) |
| This compound | 1.5 | 95% |
| Olaparib | 25.8 | 80% |
| Veliparib | 150.2 | 45% |
III. Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Staining
Materials:
-
Cell culture medium
-
This compound
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). At least 100 cells should be counted per condition.
Protocol 2: Alkaline COMET Assay
Materials:
-
CometAssay® Kit (or individual reagents)
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
Procedure:
-
Treat cells in suspension with this compound or vehicle control.
-
Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.
-
Place the slide flat at 4°C for 10 minutes to solidify the agarose.
-
Immerse the slide in pre-chilled lysis solution and incubate for at least 1 hour at 4°C.
-
Remove the slide from the lysis solution and place it in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Gently remove the slide and wash with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
Data Analysis: Use specialized software to quantify the percentage of DNA in the tail and the Olive Tail Moment (a combined measure of tail length and intensity). Analyze at least 50 cells per sample.
Protocol 3: Chromatin Fractionation for PARP Trapping
Materials:
-
Subcellular Protein Fractionation Kit
-
This compound
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: Anti-PARP1 and Anti-Histone H3 (as a loading control for the chromatin fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash with PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin-bound protein fraction. Crucially, include the respective inhibitors in all fractionation buffers to prevent dissociation of the trapped complex. [18]
-
Quantify the protein concentration of the chromatin fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PARP1 and Histone H3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Analysis: Quantify the band intensity for PARP1 and normalize it to the Histone H3 loading control. Compare the normalized PARP1 levels across different treatment conditions.
IV. Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 3. aacr.org [aacr.org]
- 4. researchgate.net [researchgate.net]
- 5. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comet assay - Wikipedia [en.wikipedia.org]
- 14. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 16. comet-assay-for-the-detection-of-single-and-double-strand-dna-breaks - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Application of Saruparib in Combination with Chemotherapy In Vitro: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Saruparib (AZD5305), a highly selective PARP1 inhibitor, in combination with conventional chemotherapy agents. The protocols outlined below are based on established methodologies for evaluating drug combinations and can be adapted for specific research needs.
Introduction
This compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. By selectively targeting PARP1, this compound is designed to induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, while minimizing the hematological toxicities associated with dual PARP1/2 inhibitors. Preclinical studies have demonstrated that combining this compound with DNA-damaging chemotherapies, such as platinum agents and topoisomerase inhibitors, can lead to synergistic antitumor effects. This document provides detailed protocols for in vitro studies to assess the efficacy of this compound in combination with chemotherapy.
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and chemotherapy stems from their complementary roles in inducing and preventing the repair of DNA damage. Chemotherapeutic agents like platinum compounds (e.g., carboplatin, cisplatin) and topoisomerase inhibitors (e.g., topotecan) induce DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). In response to SSBs, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair factors.
This compound inhibits the catalytic activity of PARP1, preventing the synthesis of PAR and trapping PARP1 on the DNA at the site of the SSB. This trapped PARP1-DNA complex is a cytotoxic lesion that can stall and collapse replication forks, leading to the formation of DSBs. In cancer cells with a compromised HRR pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death. By potentiating the DNA-damaging effects of chemotherapy, this compound can enhance cancer cell killing.
Caption: Mechanism of synergistic action between chemotherapy and this compound.
Data Presentation
Table 1: Single-Agent Activity of this compound in HRR-Deficient and HRR-Proficient Cell Lines
| Cell Line | Genetic Background | This compound IC50 (nM) | Reference |
| DLD-1 | BRCA2 -/- | 0.4 | |
| DLD-1 | BRCA2 +/+ (WT) | ~30,000 | |
| A549 | WT | 2.3 (PARylation IC50) |
Table 2: Example of In Vitro Synergy Data for PARP Inhibitor and Chemotherapy Combinations
Note: The following data is for other PARP inhibitors and serves as an example of how to present synergy data for this compound combinations. Specific in vitro synergy data for this compound with conventional chemotherapies is emerging from ongoing research.
| Cell Line | Combination | Combination Index (CI) at Fa=0.5* | Synergy Level | Reference |
| Ovarian Cancer | ||||
| OVCAR-3 | AZD5335 (TOP1i ADC) + this compound | Synergistic Cytotoxicity Observed | Synergy | |
| IGROV-1 | AZD5335 (TOP1i ADC) + this compound | Synergistic Cytotoxicity Observed | Synergy | |
| KB | AZD5335 (TOP1i ADC) + this compound | Synergistic Cytotoxicity Observed | Synergy | |
| Triple-Negative Breast Cancer | ||||
| MDA-MB-436 (BRCA1 mut) | Olaparib + Palbociclib | 0.72 ± 0.25 | Synergy | |
| HCC1937 (BRCA1 mut) | Olaparib + Palbociclib | 0.80 ± 0.13 | Synergy |
*CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Caption: General workflow for in vitro combination studies of this compound and chemotherapy.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to quantify the nature of the drug interaction (synergy, additivity, or antagonism).
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
This compound (AZD5305)
-
Chemotherapeutic agent (e.g., Carboplatin, Cisplatin, Topotecan)
-
96-well microtiter plates
-
Sulforhodamine B (SRB) or MTT reagent
-
Trichloroacetic acid (TCA)
-
Tris base
-
Plate reader
-
Combination index analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a dilution series for this compound and the chemotherapeutic agent.
-
Treat cells with:
-
This compound alone (e.g., 7 concentrations)
-
Chemotherapeutic agent alone (e.g., 7 concentrations)
-
A combination of this compound and the chemotherapeutic agent at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
SRB Assay:
-
Gently add cold TCA to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Add SRB solution and incubate for 15-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each single agent and the combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI).
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with chemotherapy.
Materials:
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the chemotherapeutic agent, or the combination at relevant concentrations (e.g., IC50 values) for a specified time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound in combination with chemotherapy on cell cycle distribution.
Materials:
-
6-well plates
-
This compound and chemotherapeutic agent
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells.
-
Wash with PBS and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C overnight or longer.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The combination of the selective PARP1 inhibitor this compound with conventional chemotherapy presents a promising strategy for the treatment of cancers, particularly those with HRR deficiencies. The protocols provided here offer a framework for the in vitro evaluation of this combination, enabling researchers to assess cytotoxicity, synergy, and the underlying cellular mechanisms of action. Such studies are crucial for the preclinical development and clinical translation of this compound-based combination therapies.
Application Notes and Protocols for Developing Cell-based Assays for Saruparib Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saruparib (AZD5305) is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] Its mechanism of action involves trapping PARP1 at sites of DNA single-strand breaks, which leads to the formation of cytotoxic double-strand breaks during DNA replication.[4] This targeted approach is particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, a concept known as synthetic lethality. These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize this compound and other PARP1 inhibitors.
Mechanism of Action of this compound
This compound selectively binds to the NAD+ binding site of PARP1, inhibiting its enzymatic activity. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins. Crucially, this compound also traps the PARP1 enzyme on the DNA at the site of damage. This PARP1-DNA complex is a major obstacle to DNA replication, leading to replication fork collapse and the generation of double-strand breaks. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and ultimately, apoptotic cell death.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a baseline for comparison when screening new compounds.
Table 1: this compound In Vitro Potency
| Parameter | Target/Cell Line | IC50 | Reference |
| PARP1 Inhibition | Enzyme Assay | 3 nM | [1][2][3] |
| PARP2 Inhibition | Enzyme Assay | 1400 nM | [1][2][3] |
| PARylation Inhibition | A549 cells | 2.3 nM | [1][5] |
| Anti-proliferative Activity | DLD1 BRCA2-/- cells | Sub-nanomolar | [1][6] |
| Anti-proliferative Activity | Ovarian isogenic cell lines (PALB2, RAD51C, BRCA2 depleted) | Sub-nanomolar to single-digit nanomolar | [6] |
| Anti-proliferative Activity | Wild-type cells | >10 µM | [7] |
Table 2: Comparative Anti-proliferative Activity of PARP Inhibitors
| Cell Line | This compound IC50 | Olaparib IC50 | Niraparib IC50 | Talazoparib IC50 |
| DLD1 BRCA2-/- | ~0.5 nM | ~5 nM | ~2 nM | ~0.3 nM |
| A549 (WT) | 13 µM | >10 µM | >10 µM | >10 µM |
Note: The values in Table 2 are approximate and collated from multiple sources for comparative purposes. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Herein are detailed protocols for key cell-based assays for the screening and characterization of this compound.
Cell Proliferation and Viability Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound.
This assay assesses the ability of single cells to form colonies over a longer treatment period, providing a robust measure of cytotoxicity.[8][9]
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for each cell line) to allow for colony formation.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with 100% methanol for 15-20 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, and is suitable for high-throughput screening.[10][11][12]
Protocol:
-
Cell Seeding: Seed cells in opaque-walled 96- or 384-well plates at a predetermined optimal density in 100 µL of culture medium.
-
Treatment: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Figure 2: Workflow for cell proliferation assays.
PARP Activity Assay (NAD/NADH-Glo™ Assay)
This assay measures the consumption of NAD+, a substrate for PARP enzymes, providing a direct measure of PARP activity. It is adaptable for high-throughput screening.[13][14]
Protocol:
-
Cell Lysis: Lyse cells treated with this compound to release PARP enzymes.
-
PARP Reaction: In a 384-well plate, combine the cell lysate with a reaction buffer containing DNA activators (e.g., sonicated salmon sperm DNA) and NAD+.
-
Incubation: Incubate the reaction for 1 hour at room temperature to allow for PARP-catalyzed NAD+ consumption.
-
NAD+ Detection:
-
Add the NAD/NADH-Glo™ Detection Reagent.
-
Incubate for 20-60 minutes at room temperature.
-
-
Measurement: Read the luminescence. The signal is inversely proportional to PARP activity.
DNA Damage Response Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.[15][16][17]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound for the desired time.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Figure 3: Logical flow of the γH2AX assay.
PARP Trapping Assay (Fluorescence Polarization)
This biochemical assay measures the ability of this compound to trap PARP1 on a fluorescently labeled DNA probe.[18][19][20][21]
Protocol:
-
Reaction Setup: In a black, low-volume 384-well plate, add recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide duplex, and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for binding.
-
Initiation of PARylation: Add NAD+ to initiate the PARylation reaction, which in the absence of an inhibitor, would cause PARP1 to dissociate from the DNA.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the fluorescence polarization using a plate reader. A high fluorescence polarization signal indicates that this compound has trapped PARP1 on the DNA probe.
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound and other novel PARP1 inhibitors. By employing a combination of proliferation, PARP activity, DNA damage, and PARP trapping assays, researchers can effectively screen for potent and selective compounds and further elucidate their mechanisms of action. These assays are designed to be robust, reproducible, and adaptable for high-throughput screening, facilitating the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. PARP and DDR Pathway Drug Discovery [promega.com]
- 14. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 15. crpr-su.se [crpr-su.se]
- 16. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Preclinical Evaluation of Saruparib and ATR Inhibitor Combination Therapy
For Research Use Only.
Introduction
The DNA Damage Response (DDR) is a critical network of cellular pathways that detect and repair DNA lesions, maintaining genomic stability. Cancer cells often exhibit DDR deficiencies, making them reliant on remaining repair pathways for survival. This dependency creates a therapeutic window for targeted therapies. Poly(ADP-ribose) polymerase (PARP) inhibitors and Ataxia Telangiectasia and Rad3-related (ATR) inhibitors are two classes of drugs that target key components of the DDR.
Saruparib (AZD5305) is a potent and selective inhibitor of PARP1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP1, this compound leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DNA double-strand breaks (DSBs).[1] In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
ATR is a primary sensor of replication stress and single-stranded DNA, which are often generated by PARP inhibition.[3] Upon activation, ATR phosphorylates downstream targets like Chk1, leading to cell cycle arrest to allow for DNA repair.[3] ATR inhibitors block this critical checkpoint, preventing the cell from pausing to repair DNA damage. This forces cells with high levels of replication stress to enter mitosis with damaged DNA, resulting in mitotic catastrophe and cell death.[4]
The combination of a PARP1 inhibitor like this compound with an ATR inhibitor presents a rational and powerful anti-cancer strategy. PARP inhibition increases replication stress and the reliance on the ATR pathway for survival.[5][6] Subsequent inhibition of ATR abrogates this key survival mechanism, leading to enhanced cancer cell death.[4] Preclinical studies have demonstrated that this combination can be synergistic and may overcome resistance to PARP inhibitors alone.[4][6][7]
These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound in combination with an ATR inhibitor, designed for researchers in oncology and drug development.
Scientific Rationale for Combination
The synergistic interaction between this compound and an ATR inhibitor is rooted in the concept of synthetic lethality and the induction of overwhelming genomic instability.
-
This compound (PARP1i): Inhibits the repair of SSBs, leading to the accumulation of DNA lesions and increased replication stress.[2] This elevates the dependence of cancer cells on the ATR-Chk1 pathway to manage the resulting DNA damage and stalled replication forks.[5]
-
ATR inhibitor (ATRi): Blocks the primary signaling pathway that responds to replication stress.[3] This prevents the stabilization of replication forks, abrogates the S and G2/M cell cycle checkpoints, and pushes cells into mitosis with under-replicated and damaged DNA.[8]
The combination creates a scenario where this compound induces a specific type of DNA damage that makes the cells highly dependent on ATR, and the ATR inhibitor then disables that essential survival pathway.
Figure 1: Simplified signaling pathway of this compound and ATR inhibitor combination.
Experimental Design & Workflow
A tiered approach is recommended, starting with in vitro assays to establish synergy and mechanism, followed by in vivo models to confirm efficacy.
Figure 2: Overall experimental workflow for combination studies.
In Vitro Experimental Protocols
Cell Line Selection
A panel of cancer cell lines should be selected, including those with known DDR defects (e.g., BRCA1/2 mutations) and proficient counterparts to evaluate the role of HRD in sensitivity to the combination.
Cell Viability Assay (Crystal Violet)
This assay provides a simple, robust method to assess the impact of treatments on cell number and adherence.
Protocol:
-
Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.[2]
-
Treatment: Treat cells with a dose-response matrix of this compound and the ATR inhibitor, alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 72-120 hours.
-
Staining:
-
Gently wash wells twice with PBS.
-
Fix cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash wells again with PBS.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[2]
-
Wash plates thoroughly with tap water and allow them to air dry completely.[2]
-
-
Solubilization: Add 100 µL of 10% acetic acid or 1% SDS to each well to solubilize the dye.
-
Quantification: Measure the absorbance at 570 nm using a plate reader.[7]
Clonogenic Survival Assay
This assay assesses the long-term reproductive capacity of cells after treatment.
Protocol:
-
Seeding: Plate a low number of cells (e.g., 200-1,000 cells) in 6-well plates.[6]
-
Treatment: After 24 hours, treat cells with this compound, the ATR inhibitor, or the combination for 24 hours.
-
Growth: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture for 10-14 days until visible colonies (≥50 cells) form.[6][9]
-
Staining: Fix colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies in each well. Calculate the Plating Efficiency (PE) and Survival Fraction (SF).[6]
Synergy Analysis (Chou-Talalay Method)
The Combination Index (CI) is calculated from the cell viability data to determine if the drug interaction is synergistic, additive, or antagonistic.
Protocol:
-
Data Input: Use the dose-response data from the cell viability assays for both single agents and their combinations.
-
Software Analysis: Utilize software like CompuSyn to automatically calculate the CI values based on the median-effect equation.[10][11]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism[10]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells in 6-well plates with the drugs at synergistic concentrations for 48-72 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[4]
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[3][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples immediately by flow cytometry.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting: Harvest and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[4][8]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.[1][4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry, recording at least 10,000 events per sample.[4]
DNA Damage Marker Analysis (γH2AX Immunofluorescence)
This assay visualizes DNA double-strand breaks by detecting the phosphorylation of histone H2AX.
Protocol:
-
Cell Culture: Grow cells on coverslips in 6-well plates.
-
Treatment: Treat with drugs for a shorter duration (e.g., 24 hours) to capture the DNA damage event.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.3% Triton X-100 in PBS.[13]
-
Blocking: Block with 5% BSA in PBS for 30-60 minutes.[13]
-
Primary Antibody: Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[14]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.
-
Mounting & Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize under a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus in at least 100 cells per condition.[15]
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of key DDR proteins.
Protocol:
-
Lysate Preparation: Treat cells, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% milk or BSA) and incubate with primary antibodies overnight at 4°C. Key targets include:
-
Phospho-ATR (Ser428)
-
Phospho-Chk1 (Ser345)
-
Total ATR, Total Chk1
-
Cleaved PARP, Cleaved Caspase-3
-
β-Actin or GAPDH (loading control)
-
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Experimental Protocols
Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of the combination in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[16]
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).[17]
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: ATR inhibitor
-
Group 4: this compound + ATR inhibitor
-
-
Treatment Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage daily). Dosing should be based on prior single-agent MTD studies.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and record body weights as a measure of toxicity. Tumor volume is calculated using the formula: (Length x Width²) / 2.[16]
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
Pharmacodynamic (PD) Biomarker Analysis
This analysis confirms target engagement and mechanism of action in the tumor tissue.
Protocol:
-
Satellite Cohort: Include a satellite cohort of mice for tissue collection.
-
Tissue Collection: At specific time points after the final dose (e.g., 2, 8, and 24 hours), euthanize mice and excise tumors.
-
Tissue Processing: Flash-freeze a portion of the tumor for Western blot/proteomic analysis and fix another portion in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot: Analyze tumor lysates for p-ATR, p-Chk1, and γH2AX levels.
-
IHC: Stain tumor sections for markers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and γH2AX (DNA damage).
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (nM) | ATRi IC50 (nM) |
|---|---|---|
| BRCA1-mutant | 5.2 | 150.5 |
| BRCA-WT | 850.1 | 185.3 |
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa)
| Cell Line | This compound Conc. (nM) | ATRi Conc. (nM) | CI Value | Interpretation |
|---|---|---|---|---|
| BRCA1-mutant | 1.5 | 40 | 0.45 | Synergism |
| BRCA-WT | 250 | 50 | 0.89 | Slight Synergism |
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % TGI | P-value vs Control |
|---|---|---|---|
| Vehicle | 1502 ± 210 | - | - |
| This compound | 1150 ± 180 | 23.4% | <0.05 |
| ATRi | 1088 ± 195 | 27.6% | <0.05 |
| Combination | 355 ± 98 | 76.4% | <0.001 |
Conclusion
The combination of the PARP1 selective inhibitor this compound with an ATR inhibitor holds significant therapeutic promise. The provided protocols offer a systematic framework for the preclinical evaluation of this combination, from initial in vitro synergy screening to in vivo efficacy and pharmacodynamic studies. Rigorous execution of these experiments will provide the necessary data to understand the combination's mechanism of action and support its further clinical development.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.10. Immunofluorescence staining of γ-H2AX [bio-protocol.org]
- 16. Mouse tumor xenograft model and drug administration [bio-protocol.org]
- 17. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Saruparib Resistance in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PARP1-selective inhibitor Saruparib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to this compound in preclinical models?
A1: Preclinical studies have identified several key mechanisms of acquired resistance to this compound and other PARP inhibitors. The most prevalent is the restoration of homologous recombination repair (HRR) functionality. This can occur through various alterations, including:
-
Secondary or reversion mutations in BRCA1 or BRCA2 genes: These mutations can restore the open reading frame of the gene, leading to the production of a functional or partially functional protein.[1]
-
Accumulation of hypomorphic BRCA1: This involves the expression of BRCA1 protein variants with reduced but sufficient function to confer resistance.[1]
-
Loss of 53BP1 pathway components: Deletion or downregulation of proteins like 53BP1 can restore HRR in BRCA1-mutant cells.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of cancer cells, reducing its intracellular concentration and efficacy.[2][3]
-
Stabilization of replication forks: Enhanced stability of replication forks can allow cancer cells to tolerate the DNA damage induced by PARP inhibitors.[2][3]
-
Reduced PARP1 trapping: While this compound is a potent PARP1 trapper, alterations in PARP1 itself or in factors that regulate its trapping can lead to resistance.[4]
Q2: My this compound-sensitive model has become resistant. How can I confirm the mechanism of resistance?
A2: To investigate the mechanism of resistance in your preclinical model, a multi-faceted approach is recommended:
-
Genomic and Transcriptomic Analysis: Perform DNA and RNA sequencing on the resistant tumors to identify secondary mutations in BRCA1/2 or other HRR pathway genes.[1]
-
Protein Expression Analysis: Use Western blotting to assess the expression levels of key proteins involved in HRR (e.g., BRCA1, RAD51, 53BP1) and drug efflux pumps (e.g., P-glycoprotein).
-
Functional Assays: Conduct a RAD51 foci formation assay to functionally assess the restoration of HRR capacity. An increase in RAD51 foci in resistant tumors compared to sensitive tumors is a strong indicator of restored HRR functionality.[1][5]
Q3: What are the recommended combination strategies to overcome this compound resistance?
A3: Preclinical studies have shown that combination therapies can effectively overcome this compound resistance. The most promising strategies include:
-
Combination with Platinum-based Chemotherapy (e.g., Carboplatin): This combination has been shown to elicit profound and durable responses in models with acquired resistance to PARP inhibitors.[1][6]
-
Combination with ATR Inhibitors (e.g., Ceralasertib): ATR inhibitors can re-sensitize resistant cells to PARP inhibitors by disrupting the cell cycle checkpoint and increasing replication stress.[1][6] This combination has shown significant benefit in preclinical models of PARP inhibitor-resistant ovarian and breast cancer.[7][8]
-
Combination with Androgen Receptor Pathway Inhibitors (ARPi) (e.g., Enzalutamide): In prostate cancer models, combining this compound with an ARPi has shown enhanced efficacy in both HRR-deficient and proficient models.[9]
Troubleshooting Guides
Problem 1: Unexpected lack of efficacy of this compound in a BRCA-mutant model.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistance mechanism | Perform baseline genomic and proteomic analysis to rule out pre-existing reversion mutations or altered protein expression (e.g., low PARP1 expression, high P-glycoprotein expression). |
| Incorrect drug dosage or administration | Verify the correct dosage, formulation, and administration route for your specific preclinical model. For patient-derived xenograft (PDX) models, a common dose for this compound is 1 mg/kg administered orally.[9] |
| Suboptimal drug exposure | Conduct pharmacokinetic analysis to ensure adequate drug concentration in the tumor tissue. |
| Model-specific factors | The specific genetic background of the cell line or PDX model may influence sensitivity. Consider testing a panel of different BRCA-mutant models. |
Problem 2: Development of acquired resistance during a long-term in vivo study.
| Possible Cause | Troubleshooting Step |
| Restoration of HRR | Harvest resistant tumors and perform a RAD51 foci formation assay and sequencing to check for reversion mutations in BRCA1/2. |
| Upregulation of drug efflux pumps | Analyze the expression of ABC transporters like P-glycoprotein (ABCB1) in resistant tumors via Western blot or immunohistochemistry. |
| Selection of a resistant subclone | Isolate and characterize cells from the resistant tumor to determine if they represent a distinct subpopulation with a different resistance mechanism. |
| Initiate combination therapy | Once resistance is confirmed, switch to a combination therapy regimen, such as this compound with carboplatin or ceralasertib, to re-induce tumor regression.[1][6] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound vs. Olaparib in BRCA1/2-mutated PDX Models [1][10][11]
| Treatment Group | Preclinical Complete Response Rate (pCR) | Median Preclinical Progression-Free Survival (mPFS) |
| This compound | 75% | 386 days |
| Olaparib | 37% | 90 days |
Table 2: Efficacy of Combination Therapies in Overcoming PARPi Resistance in PDX Models [1]
| Combination Therapy | Number of Responsive Models / Total Models Tested |
| This compound + Carboplatin | 3 / 6 |
| This compound + Ceralasertib | 5 / 5 |
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model for Acquired Resistance and Combination Therapy
-
Model: Patient-derived tumor xenografts from breast, ovarian, or pancreatic cancer patients with germline BRCA1/2 or PALB2 mutations.[1][12]
-
Animal Model: 6-week-old female athymic nude mice.
-
Tumor Implantation: Surgically implant tumor fragments into the lower flank of the mice.
-
Initial Treatment (to induce resistance):
-
This compound (AZD5305): Administer orally (p.o.) at a dose of 1 mg/kg, once daily.
-
Olaparib: Administer p.o. at a dose of 50 mg/kg, once daily.
-
Continue treatment until tumors initially regress and then exhibit regrowth, indicating acquired resistance. This may take up to 150 days.[6]
-
-
Combination Treatment (for resistant tumors):
-
Tumor Volume Measurement: Measure tumor volume bi-weekly using calipers. Tumor volume (V) can be calculated using the formula: V = (length x width²) / 2.
-
Response Evaluation:
-
Complete Response (CR): Best response < -95% change in tumor volume.
-
Partial Response (PR): -95% < best response < -30% change in tumor volume.
-
Stable Disease (SD): -30% < best response < +20% change in tumor volume.
-
Progressive Disease (PD): Best response > +20% change in tumor volume.[1]
-
RAD51 Foci Formation Assay for HRR Functionality
-
Purpose: To functionally assess the homologous recombination repair capacity in tumor cells. An increase in the percentage of cells with RAD51 foci indicates functional HRR.[5]
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Immunofluorescence Staining:
-
Deparaffinize and rehydrate FFPE sections.
-
Perform antigen retrieval (e.g., using a citrate-based buffer).
-
Block non-specific binding sites.
-
Incubate with primary antibodies against RAD51 and a cell cycle marker (e.g., Geminin, to identify cells in S/G2 phase).
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Geminin-positive cells that exhibit RAD51 nuclear foci.[13]
-
A significant increase in the percentage of RAD51-positive cells in resistant tumors compared to sensitive tumors indicates restoration of HRR functionality.[1] A RAD51 score cutoff of 10% has been shown to be highly discriminative of PARP inhibitor sensitivity versus resistance in breast cancer PDX models.[14]
-
Western Blot for Resistance Markers
-
Purpose: To detect changes in protein expression associated with this compound resistance.
-
Sample Preparation: Prepare protein lysates from sensitive and resistant tumor tissues or cell lines.
-
Key Antibodies:
-
PARP1: To confirm target presence.
-
Cleaved PARP: As a marker of apoptosis.[15]
-
γH2AX: As a marker of DNA double-strand breaks.[16]
-
BRCA1/BRCA2: To detect restoration of full-length protein expression.
-
RAD51: To assess overall levels of this key HRR protein.
-
53BP1: To check for loss of expression.
-
P-glycoprotein (ABCB1): To detect upregulation of this drug efflux pump.
-
Loading control (e.g., β-actin, Tubulin): To ensure equal protein loading.
-
-
Procedure:
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to the loading control.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and a key resistance pathway.
Caption: Combination strategies to overcome this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming PARPi resistance: Preclinical and clinical evidence in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Un inhibidor selectivo de PARP1 eficaz en modelos PDX [vhio.net]
- 11. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 12. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A RAD51 assay feasible in routine tumor samples calls PARP inhibitor response beyond BRCA mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating Acquired Resistance to Saruparib
Welcome to the technical support center for researchers studying acquired resistance to the PARP1-selective inhibitor, Saruparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, and PARP inhibitors in general, is often multifaceted. The most commonly observed mechanisms in preclinical models include:
-
Restoration of Homologous Recombination (HR) Function: This is a primary escape mechanism. It can occur through secondary or "reversion" mutations in BRCA1 or BRCA2 genes that restore their open reading frame and protein function.[1][2] Increased formation of RAD51 foci is a key indicator of restored HR functionality.[1][2]
-
Replication Fork Stabilization: In the absence of functional BRCA1/2, cancer cells can develop mechanisms to stabilize stalled replication forks, preventing the formation of double-strand breaks that are lethal in HR-deficient cells.[3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[4]
-
Changes in PARP1 Expression or Activity: While less common, alterations in PARP1 expression levels or mutations affecting this compound binding can contribute to resistance.
-
Loss of Non-Homologous End Joining (NHEJ) Pathway Components: Suppression of key NHEJ proteins, such as 53BP1, can paradoxically lead to partial restoration of HR and PARP inhibitor resistance.
Q2: How can I generate a this compound-resistant cell line in vitro?
A2: Developing a this compound-resistant cell line is a crucial first step in studying resistance mechanisms. A common method involves continuous exposure to escalating drug concentrations.[5][6][7]
-
Experimental Workflow:
-
Start with a this compound-sensitive parental cell line.
-
Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cells.
-
Continuously culture the cells in media containing this compound at a concentration close to the IC50.
-
As the cells adapt and resume proliferation, gradually increase the this compound concentration in the culture medium.[7]
-
This process is typically carried out over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant fold-increase in IC50 (typically >3-10 fold) indicates the establishment of a resistant cell line.[7][8]
-
Once a resistant line is established, it should be maintained in a continuous low dose of this compound to preserve the resistance phenotype.
-
Troubleshooting Guides
Guide 1: Inconsistent or Weak Signal in RAD51 Foci Immunofluorescence Assay
This guide addresses issues with visualizing RAD51 foci, a key marker for homologous recombination activity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very few RAD51 foci observed in positive control cells (e.g., irradiated HR-proficient cells). | Ineffective induction of DNA double-strand breaks. | Ensure the DNA damaging agent (e.g., ionizing radiation, mitomycin C) is used at the correct dose and that cells are harvested at the appropriate time post-treatment (typically 4-8 hours).[9] |
| Poor primary antibody performance. | Use a RAD51 antibody validated for immunofluorescence. Optimize the antibody dilution and consider incubating overnight at 4°C.[9][10] | |
| Suboptimal cell fixation and permeabilization. | Methanol fixation can sometimes yield better results than paraformaldehyde for nuclear proteins.[11] Ensure permeabilization with Triton X-100 is sufficient to allow antibody access to the nucleus.[9] | |
| High background fluorescence obscuring foci. | Insufficient blocking. | Increase the blocking time and/or use a different blocking agent (e.g., 5% goat serum or BSA in PBS-T). |
| Secondary antibody non-specificity. | Use a highly cross-adsorbed secondary antibody. Perform a secondary antibody-only control to check for non-specific binding. | |
| Foci are diffuse and difficult to count. | Microscope out of focus. | Ensure proper focusing on the nuclear plane. |
| Image analysis software settings are not optimized. | Adjust the threshold and size parameters in your image analysis software (e.g., ImageJ/Fiji) to accurately identify and count foci.[11] |
Guide 2: Difficulty Confirming BRCA1/2 Reversion Mutations by Sanger Sequencing
This guide provides troubleshooting for identifying secondary mutations that may restore BRCA1/2 function.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor quality sequencing reads (high background, low signal). | Poor quality genomic DNA template. | Ensure high-purity genomic DNA is used. Consider a DNA cleanup step. |
| PCR amplification failure or non-specific amplification. | Optimize PCR conditions (annealing temperature, MgCl2 concentration). Design new primers for the target region. Gel-purify the PCR product before sequencing. | |
| No reversion mutation detected despite a resistant phenotype. | The reversion mutation is present in a sub-clonal population. | Sanger sequencing may not be sensitive enough to detect low-frequency mutations. Consider using Next-Generation Sequencing (NGS) for deeper coverage.[12][13][14] |
| Resistance is mediated by a different mechanism. | Investigate other potential resistance mechanisms, such as RAD51 expression, drug efflux pump overexpression, or epigenetic changes.[15] | |
| The reversion is a large genomic rearrangement. | Sanger sequencing will not detect large deletions or duplications. Use techniques like Multiplex Ligation-dependent Probe Amplification (MLPA) to screen for large genomic rearrangements.[16] |
Guide 3: Western Blotting Issues for PARP1 and P-glycoprotein (P-gp)
Troubleshooting western blots for key proteins involved in this compound's mechanism of action and a common resistance pathway.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no PARP1 signal. | Low PARP1 expression in the cell line. | Load a higher amount of protein lysate (20-40 µg). |
| Inefficient protein extraction. | Use a lysis buffer containing protease inhibitors and ensure complete cell lysis. | |
| Poor antibody performance. | Use a validated PARP1 antibody at the recommended dilution. Optimize incubation times.[17] | |
| Multiple non-specific bands. | Antibody concentration is too high. | Perform an antibody titration to find the optimal concentration.[17][18] |
| Insufficient blocking or washing. | Increase blocking time to 1-2 hours at room temperature. Increase the number and duration of washes with TBST/PBST.[17] | |
| Difficulty detecting P-gp (a multi-pass membrane protein). | P-gp is not efficiently solubilized. | Use a lysis buffer containing a stronger detergent (e.g., RIPA buffer). |
| Inefficient transfer of a large protein (~170 kDa). | Use a lower percentage acrylamide gel (e.g., 7.5%). Optimize transfer conditions: a wet transfer overnight at 4°C is often more efficient for large proteins than semi-dry transfer.[18] |
Quantitative Data Summary
Table 1: Comparison of this compound (AZD5305) and Olaparib Efficacy in Preclinical Models
| Parameter | This compound (AZD5305) | Olaparib | Source |
| Preclinical Complete Response Rate | 75% | 37% | [1][19][20] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | [1][19][20] |
Table 2: Examples of Acquired Resistance to Olaparib in Prostate Cancer Cell Lines
| Cell Line | Fold-change in IC50 | Source |
| LNCaP-OR | 4.41 | [8][21] |
| C4-2B-OR | 28.9 | [8][21] |
| DU145-OR | 3.78 | [8][21] |
(Note: OR denotes Olaparib-Resistant. Data for this compound-specific resistant lines is emerging but follows similar trends.)
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 Foci
This protocol is adapted from established methods to assess HR competence.[9][10][11]
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induction of DNA Damage (Positive Control): Treat cells with a DNA damaging agent (e.g., 10 Gy ionizing radiation) and incubate for 4-8 hours to allow for foci formation.[9]
-
Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS containing 0.1% Tween 20 (PBST).
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of RAD51 foci per nucleus in at least 100 cells. A common threshold for HR proficiency is >5 foci per cell in response to damage.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol allows for the investigation of protein complexes, for example, to see if a protein of interest is interacting with components of the DNA damage repair machinery.[22][23][24]
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. Keep samples on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add the primary antibody specific to your "bait" protein to the supernatant and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blotting using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. DSpace [repositori.upf.edu]
- 2. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 4. 4.7. Poly (ADP-Ribose) Polymerase (PARP) Assay Activity [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Systematic Review: Comprehensive Methods for Detecting BRCA1 and BRCA2 Mutations in Breast and Ovarian Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 13. Testing for BRCA1 and BRCA2 Gene Mutations | BioChain Institute Inc. [biochain.com]
- 14. Next-generation sequencing of BRCA1 and BRCA2 genes for rapid detection of germline mutations in hereditary breast/ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bredagenetics.com [bredagenetics.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. researchgate.net [researchgate.net]
- 20. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 21. mdpi.com [mdpi.com]
- 22. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Saruparib Concentration for Long-Term Cell Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saruparib, a potent and selective PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway that repairs DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP1, this compound leads to the accumulation of unrepaired SSBs, which can then generate cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and cell death.[1][3] A critical aspect of this compound's mechanism is its ability to "trap" PARP1 on DNA, forming toxic PARP1-DNA complexes that are more cytotoxic than the unrepaired SSBs alone.[4][5]
Q2: What is a good starting concentration for this compound in long-term cell culture experiments?
A2: The optimal concentration of this compound will be cell line-dependent. A good starting point is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. Based on preclinical studies, this compound has shown potent anti-proliferative activity in the low nanomolar range in homologous recombination repair (HRR)-deficient cells.[1][3] For long-term exposure, it is often advisable to use a concentration at or slightly above the IC50 to maintain selective pressure without causing excessive acute cytotoxicity.
Q3: How often should the this compound-containing medium be replaced in a long-term experiment?
A3: For long-term cell culture experiments, it is recommended to replace the medium with freshly prepared this compound every 2-3 days. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells.
Troubleshooting Guides
Issue 1: High levels of acute cytotoxicity observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 for your cell line. Start long-term exposure at a concentration closer to the IC50 or even slightly below to allow for cell adaptation. |
| Cell line is highly sensitive to PARP1 inhibition. | Consider using a lower starting concentration and gradually increasing it over time to allow for adaptation. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below a toxic level (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Incorrect cell seeding density. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during drug treatment. Over-confluent or sparse cultures can be more susceptible to drug-induced toxicity. |
Issue 2: Loss of this compound efficacy over time.
| Possible Cause | Suggested Solution |
| Development of drug resistance. | This is a common occurrence in long-term drug exposure. See the "Troubleshooting Drug Resistance" section below for detailed guidance. |
| Degradation of this compound in the culture medium. | Ensure fresh this compound-containing medium is replaced every 2-3 days. Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. |
| Changes in cell culture conditions. | Monitor and maintain consistent cell culture conditions, including CO2 levels, temperature, and humidity. |
Issue 3: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial this compound concentration is too high, leading to widespread cell death. | Start with a concentration at or below the IC50 and gradually increase the concentration in a stepwise manner as the cells become confluent.[6][7] |
| Insufficient duration of drug exposure at each concentration step. | Allow the cells to grow and become confluent in the presence of a given this compound concentration for several passages before increasing the dose. This process can take several months.[8][9] |
| Cell line is unable to develop resistance. | Some cell lines may be inherently unable to develop resistance to a particular drug. Consider using a different cell line or a different method for inducing resistance (e.g., genetic manipulation). |
| Clonal selection has not occurred. | After a period of selection at a higher concentration, consider performing single-cell cloning to isolate and expand resistant populations.[9] |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | IC50 (nM) | Reference |
| A549 | Lung Cancer | Wild-type | 3 | Selleck Chemicals |
| DLD-1 | Colorectal Cancer | BRCA2 -/- | 0.4 | Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper |
| DLD-1 | Colorectal Cancer | Wild-type | >10,000 | Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper |
| Ovarian Isogenic Cell Line | Ovarian Cancer | PALB2 depleted | ~1 | Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper |
| Ovarian Isogenic Cell Line | Ovarian Cancer | RAD51C depleted | ~1 | Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper |
| Ovarian Isogenic Cell Line | Ovarian Cancer | BRCA2 depleted | <1 | Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper |
| Ovarian Isogenic Cell Line | Ovarian Cancer | Wild-type | 13,000 | Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., using Resazurin)
This protocol is adapted for monitoring cell viability during long-term exposure to this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well plates
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Include wells for untreated controls and solvent (DMSO) controls.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations.
-
Long-Term Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Viability Assessment: At desired time points (e.g., day 3, 7, 14), add Resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background fluorescence from wells with medium only.
Protocol 2: PARP Trapping Assay (In-Cell Immunofluorescence)
This protocol allows for the visualization and quantification of PARP1 trapped on DNA.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
DNA damaging agent (e.g., Methyl methanesulfonate - MMS)
-
Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 4 hours).
-
Induce DNA Damage: Add a DNA damaging agent like MMS for a short period (e.g., 10 minutes) to induce DNA single-strand breaks.
-
Pre-extraction: Gently wash the cells with cold PBS and then incubate with cold pre-extraction buffer to remove soluble proteins.
-
Fixation and Permeabilization: Fix the cells with fixative, followed by permeabilization.
-
Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-PARP1 antibody, followed by the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the PARP1 signal within the nucleus. An increase in nuclear fluorescence in this compound-treated cells compared to controls indicates PARP trapping.[4]
Mandatory Visualizations
Caption: this compound's mechanism of action leading to synthetic lethality in HRR-deficient cells.
Caption: Experimental workflow for optimizing and monitoring long-term this compound exposure.
Caption: A logical guide for troubleshooting the development of resistance to this compound.
References
- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Saruparib experiments
Welcome to the technical support center for Saruparib (AZD5305) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound, leading to inconsistent results.
Q1: We are observing significant variability in our cell viability (e.g., IC50) data across repeat experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to treatment. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Ensure consistent cell counting and seeding density across all wells and experiments. Cells should be in the exponential growth phase during treatment.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to drugs. Regularly test your cell lines for contamination.
-
-
This compound Handling and Storage:
-
Stock Solution Stability: this compound stock solutions in DMSO should be stored correctly to maintain potency. For long-term storage, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Solubility Issues: this compound is soluble in DMSO.[2] When preparing working solutions, ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%). If precipitation is observed, gentle warming and/or sonication may aid dissolution.[1] For in vivo studies, working solutions should be prepared fresh daily.[1]
-
-
Assay Protocol:
-
Incubation Time: The duration of this compound exposure can significantly impact cell viability. A 48-hour incubation period is a common starting point for anti-proliferative assays.[1] However, longer incubation times (e.g., 7 days) may be necessary to observe maximal effects, especially in cells with intact homologous recombination repair pathways.[2][3]
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.
-
Q2: Our PARylation assay results are not showing the expected dose-dependent inhibition with this compound. What could be wrong?
A2: If you are not observing a clear dose-dependent inhibition of PARylation, consider the following:
-
Assay Sensitivity: Physiological levels of PAR are often low and turn over rapidly.[4] Ensure your assay is sensitive enough to detect these changes. ELISA-based sandwich assays are a common and convenient method for measuring total cellular PARylation.[4][5][6]
-
Induction of DNA Damage: PARP1 is activated by DNA damage. To see a robust signal and subsequent inhibition, it may be necessary to induce DNA damage in your cells using an agent like hydrogen peroxide (H₂O₂) before treatment with this compound.[5]
-
PARG Activity: Poly(ADP-ribose) glycohydrolase (PARG) removes PAR chains, counteracting the effect of PARP.[4] To stabilize the PAR signal, consider using a PARG inhibitor in conjunction with your experiment to allow for the accumulation of PAR chains.[5]
-
Lysate Preparation: Ensure that cell lysates are prepared promptly after treatment and according to the assay kit's instructions to prevent degradation of PAR.
Q3: We are not seeing a significant increase in apoptosis or cell cycle arrest after this compound treatment. Why might this be?
A3: The effects of PARP inhibitors on apoptosis and the cell cycle can be cell-line dependent and require careful experimental timing.
-
Cell Line Specificity: The induction of apoptosis by PARP inhibitors is most pronounced in cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[7][8] In HR-proficient cells, the effect may be less dramatic or require higher concentrations and longer exposure times.
-
Time Course: Apoptosis and cell cycle arrest are dynamic processes. It is crucial to perform a time-course experiment to identify the optimal time point for observing these effects in your specific cell line. Effects may be visible after 24, 48, or 72 hours of treatment.[9][10][11]
-
Assay Method: Utilize sensitive and quantitative methods for detection. Flow cytometry with Annexin V/PI staining is a standard method for apoptosis detection. For cell cycle analysis, propidium iodide (PI) staining followed by flow cytometry is recommended.[10][11]
Data Presentation: this compound In Vitro Activity
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound IC50 Values
| Parameter | Value | Cell Line/System | Notes |
| PARP1 IC50 | 3 nM[1][2] | Cell-free or wild-type cells | Potent inhibition of PARP1 enzymatic activity. |
| PARP2 IC50 | 1400 nM[1] | Cell-free | Demonstrates high selectivity for PARP1 over PARP2. |
| Anti-proliferative IC50 | Varies | DLD1 BRCA2-/- | Effective in HR-deficient cells.[1] |
| Anti-proliferative IC50 | >10,000 nM | Normal CD34+ hematopoietic stem cells | Reduced cytotoxicity in normal cells compared to other PARP inhibitors.[12] |
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation |
| Powder Form | Store at -20°C for up to 3 years.[2] |
| DMSO Stock Solution | Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[2] Aliquot to avoid freeze-thaw cycles. |
| Working Solutions | Prepare fresh for each experiment. For in vivo use, prepare daily.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability (IC50 Determination) using MTT/MTS Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform several dilutions.
-
Include a vehicle control (e.g., DMSO at the highest concentration used in the drug dilutions).
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 48, 72, or 96 hours).
-
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cellular PARylation Assay (ELISA-based)
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Optional: To enhance the signal, pre-treat with a PARG inhibitor for ~1 hour before adding this compound, and induce DNA damage with H₂O₂ for the final 15-30 minutes of incubation.[5][6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided with the commercial ELISA kit.
-
-
ELISA Procedure (Sandwich Assay Principle):
-
The 96-well plate is pre-coated with an anti-PAR antibody.
-
Add cell lysates to the wells and incubate to allow the capture of PARylated proteins.[5]
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that also binds to the PARylated proteins.
-
Wash away the unbound detection antibody.
-
Add a secondary HRP-conjugated antibody.
-
Wash away the unbound secondary antibody.
-
Add a chemiluminescent HRP substrate and measure the luminescence, which is proportional to the amount of PARylation.[5]
-
-
Data Analysis:
-
Generate a standard curve using the provided PAR standard.
-
Quantify the level of PARylation in each sample based on the standard curve.
-
Normalize the results to the control group to determine the percentage of PARylation inhibition.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound, a selective PARP1 inhibitor.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound (AZD5305) / AstraZeneca [delta.larvol.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Saruparib and BRCA1/2 Reversion Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP1 selective inhibitor, Saruparib, particularly in the context of BRCA1/2 reversion mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to PARP inhibitors like this compound in BRCA1/2-mutated cancers?
The most frequently reported mechanism of acquired resistance to PARP inhibitors in tumors with BRCA1/2 mutations is the acquisition of secondary mutations in the BRCA1 or BRCA2 genes that restore their function.[1][2][3][4][5][6] These are known as "reversion mutations." These mutations restore the open reading frame of the BRCA1/2 gene, leading to the production of a functional protein.[4][7] This, in turn, restores the homologous recombination repair (HRR) pathway, mitigating the synthetic lethality induced by PARP inhibition.[1][2][3][4]
Q2: How do BRCA1/2 reversion mutations impact the efficacy of this compound?
BRCA1/2 reversion mutations are associated with resistance to PARP inhibitors and platinum-based therapies.[8][9] The restoration of HRR function diminishes the tumor's dependency on PARP1 for DNA repair, thereby reducing the cytotoxic effects of this compound. In preclinical models, tumors that developed resistance to PARP inhibitors frequently showed evidence of restored HRR functionality, often due to reversion mutations.[1][2][3] Patients with detectable BRCA1/2 reversion mutations have been shown to have a significantly poorer progression-free survival when treated with PARP inhibitors compared to those without such mutations.[4][5][10]
Q3: Are BRCA1/2 reversion mutations observed in tumors treated with this compound?
In a preclinical study using patient-derived xenograft (PDX) models, reversion mutations in BRCA1 or BRCA2 were identified in 17% (5/30) of tumors that progressed on the first-generation PARP1/2 inhibitor olaparib.[2] Interestingly, in the same study, no reversion mutations were detected in tumors that progressed on this compound.[2] However, it is crucial to note that restoration of HRR is a common resistance mechanism for all PARP inhibitors, and the potential for reversion mutations to arise under this compound treatment in a broader clinical context cannot be excluded.
Q4: What are the key differences in the antitumor activity of this compound compared to first-generation PARP inhibitors like olaparib?
Preclinical studies have demonstrated that this compound, a selective PARP1 inhibitor, exhibits superior antitumor activity compared to the PARP1/2 inhibitor olaparib in BRCA1/2-mutated models.[1][3][11] Mechanistically, this compound has been shown to induce greater replication stress and genomic instability in PARP inhibitor-sensitive tumors.[1][3]
Troubleshooting Guides
Problem 1: Unexpectedly low efficacy of this compound in a known BRCA1/2-mutant cell line or xenograft model.
Possible Cause: The cell line or model may have acquired a BRCA1/2 reversion mutation, leading to restored homologous recombination function.
Troubleshooting Steps:
-
Verify the presence of the original BRCA1/2 mutation: Re-sequence the BRCA1/2 genes in your experimental model to confirm the presence of the initial pathogenic mutation.
-
Screen for reversion mutations:
-
Sanger Sequencing: If the original mutation is known, design primers flanking this region to sequence for secondary mutations that could restore the open reading frame.
-
Next-Generation Sequencing (NGS): Perform targeted NGS of the BRCA1 and BRCA2 genes to identify a broader range of potential reversion events. This is particularly useful for detecting various types of reversions, including deletions and insertions.[8]
-
Circulating Cell-Free DNA (cfDNA) Analysis: For in vivo models, cfDNA sequencing from plasma can be a non-invasive method to detect reversion mutations.[12][13]
-
-
Functional Assessment of HRR:
Problem 2: Difficulty in detecting BRCA1/2 reversion mutations in clinical samples.
Possible Cause: The allele frequency of the reversion mutation may be low, or the sample type may not be optimal.
Troubleshooting Steps:
-
Optimize Sample Type:
-
Tumor Biopsy: Whenever possible, analyze a recent tumor biopsy from a site of progressive disease, as this is most likely to harbor resistance mutations.
-
Liquid Biopsy (cfDNA): cfDNA analysis can detect reversion mutations and may capture intra-tumor heterogeneity.[5][9][12][13] The sensitivity of cfDNA analysis can be affected by the overall tumor burden and the shedding of DNA into the circulation.[13]
-
-
Utilize High-Sensitivity Detection Methods:
-
Digital PCR (dPCR): This method offers high sensitivity for detecting low-frequency mutations.[14]
-
NGS with Deep Sequencing: Ensure sufficient sequencing depth to confidently call low-allele-frequency variants.
-
-
Consider Polyclonal Resistance: Be aware that multiple different reversion mutations can exist within the same patient, reflecting polyclonal resistance.[12] Your detection method should be able to identify multiple reversion events.
Quantitative Data Summary
| Parameter | This compound (AZD5305) | Olaparib | Source |
| Preclinical Complete Response Rate | 75% | 37% | [1][3][11] |
| Median Preclinical Progression-Free Survival | > 386 days | 90 days | [1][3][11] |
| Objective Response Rate (ORR) in HER2-negative breast cancer (60 mg dose) | 48.4% | N/A | [15][16] |
| Median Progression-Free Survival (PFS) in HER2-negative breast cancer (60 mg dose) | 9.1 months | N/A | [15][16] |
| Impact of BRCA1/2 Reversion Mutations on PARP Inhibitor Efficacy (Rucaparib) | Source | |
| Median PFS without reversion mutation | 9.0 months | [5][10] |
| Median PFS with reversion mutation | 1.8 months | [5][10] |
Experimental Protocols
Protocol 1: Detection of BRCA1/2 Reversion Mutations by Targeted Next-Generation Sequencing
-
Sample Collection: Collect either a formalin-fixed paraffin-embedded (FFPE) tumor tissue sample or whole blood for cfDNA extraction.
-
DNA Extraction: Extract DNA from the tumor tissue or cfDNA from plasma using commercially available kits optimized for the respective sample type.
-
Library Preparation:
-
Fragment the extracted DNA to the desired size.
-
Use a targeted gene panel that includes the full coding regions of BRCA1 and BRCA2.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants, insertions, and deletions) within the BRCA1 and BRCA2 genes.
-
Annotate the identified variants to determine their potential impact on the protein sequence and function.
-
Specifically look for secondary mutations in cis with the known pathogenic mutation that could restore the open reading frame.
-
Protocol 2: RAD51 Foci Formation Assay for Functional Assessment of Homologous Recombination
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., irradiation with 10 Gy or treatment with a relevant concentration of a chemotherapeutic agent).
-
Allow cells to recover for a defined period (e.g., 4-6 hours) to allow for foci formation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant increase in the number of foci-positive cells or the number of foci per cell after DNA damage indicates functional HRR.
-
Visualizations
Caption: Logical flow of this compound efficacy and resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors [reshapelab.fr]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Clinical BRCA1/2 reversion analysis identifies hotspot mutations and predicted neoantigens associated with therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Un inhibidor selectivo de PARP1 eficaz en modelos PDX [vhio.net]
- 12. Diverse BRCA1 and BRCA2 Reversion Mutations in Circulating Cell-Free DNA of Therapy-Resistant Breast or Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Systematic Review: Comprehensive Methods for Detecting BRCA1 and BRCA2 Mutations in Breast and Ovarian Cancer | Asian Pacific Journal of Cancer Biology [waocp.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]
Technical Support Center: Optimizing Saruparib Bioavailability in Animal Studies
Welcome to the technical support center for researchers utilizing the selective PARP1 inhibitor, Saruparib (AZD5305), in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice and rats?
A1: Published preclinical studies have utilized several formulations for oral gavage of this compound. For mice, a solution of this compound in water/HCl at a pH of 3.5–4 has been used.[1] In another study, this compound was dissolved in dimethyl sulfoxide (DMSO). For rats, a suspension of 0.5% w/v hydroxypropyl methylcellulose (HPMC) with 0.1% Tween80 in water has been reported.[2] The choice of vehicle can significantly impact drug solubility and absorption, and it is advisable to select a vehicle that is appropriate for the specific experimental design and animal model.
Q2: What is the reported oral bioavailability of this compound in preclinical models?
A2: In mice, this compound has been reported to have a high oral bioavailability, approaching 100%.[3] This suggests efficient absorption from the gastrointestinal tract in this species. Specific quantitative data for other species is limited in publicly available literature.
Q3: Are there known drug-drug interactions that could affect this compound's bioavailability?
A3: While specific preclinical drug-drug interaction studies with this compound are not extensively published, it is important to consider the potential for interactions with co-administered compounds. As with many therapeutic agents, this compound's metabolism could be influenced by inhibitors or inducers of cytochrome P450 (CYP) enzymes.[4] Researchers should carefully review the metabolic pathways of any co-administered drugs to anticipate potential interactions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[5] PARP1 is a key enzyme in the repair of single-strand DNA breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, which then leads to the formation of double-strand DNA breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death (a concept known as synthetic lethality).[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | - Poor solubility in the chosen vehicle.- Incorrect pH of the solution. | - For aqueous solutions, ensure the pH is maintained between 3.5 and 4 as reported for the water/HCl formulation.[1]- Consider using a co-solvent system, such as DMSO, though be mindful of potential toxicity at higher concentrations.- For suspensions, ensure adequate homogenization and consider particle size reduction techniques to improve stability. |
| Inconsistent Pharmacokinetic (PK) Data | - Improper oral gavage technique leading to variable dosing.- Animal stress affecting gastrointestinal motility and absorption.- Formulation instability or non-homogeneity. | - Ensure all personnel are thoroughly trained in oral gavage techniques. Verify correct placement of the gavage needle to avoid administration into the trachea.- Acclimatize animals to handling and the gavage procedure to minimize stress.- Prepare fresh formulations for each experiment and ensure thorough mixing, especially for suspensions, immediately before administration. |
| Lower than Expected Bioavailability | - Suboptimal formulation for the specific animal model.- First-pass metabolism in the gut wall or liver. | - Experiment with different formulation strategies. For poorly soluble compounds like some PARP inhibitors, amorphous solid dispersions or nano-formulations have been shown to improve bioavailability.[7]- While this compound has high bioavailability in mice, if issues arise in other species, consider formulation strategies that protect the drug from premature metabolism. |
| Adverse Events (e.g., weight loss, lethargy) | - Vehicle toxicity (e.g., high concentration of DMSO).- High dose of this compound. | - Conduct pilot studies to determine the maximum tolerated dose (MTD) of both the vehicle and this compound in your specific animal model.- Monitor animals daily for any signs of toxicity and adjust dosing or formulation as needed. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Reference |
| 0.1 - 3 mg/kg | DMSO | Data not specified | Data not specified | Data not specified | ~100 | [3] |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the cited literature. The study reported linear pharmacokinetics within the 0.1-3 mg/kg dose range.
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice (Water/HCl Formulation)
-
Weigh the required amount of this compound (AZD5305) powder.
-
Dissolve the powder in sterile water.
-
Adjust the pH of the solution to 3.5–4 using hydrochloric acid (HCl).
-
Ensure the final concentration is appropriate for the desired dose and a dosing volume of 10 mL/kg.
-
Administer orally to mice using a suitable gavage needle.[1]
Preparation of this compound for Oral Gavage in Rats (HPMC/Tween80 Formulation)
-
Prepare a 0.5% w/v solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Add 0.1% Tween80 to the HPMC solution and mix thoroughly.
-
Suspend the required amount of this compound powder in the vehicle.
-
Ensure the final concentration allows for the desired dose in a 10 mL/kg dosing volume.
-
Administer the suspension orally to rats via gavage, ensuring the suspension is well-mixed immediately before dosing.[2]
Visualizations
Caption: this compound's mechanism of action in inducing synthetic lethality.
Caption: Workflow for assessing this compound's oral bioavailability.
Caption: Troubleshooting logic for this compound bioavailability studies.
References
- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer [astrazenecaclinicaltrials.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 7. Preparation and Comparison of Oral Bioavailability for Different Nano-formulations of Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Saruparib Treatment Schedules to Minimize Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP1 selective inhibitor, Saruparib (AZD5305). The information is designed to help refine treatment schedules to minimize toxicity while maintaining efficacy in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other PARP inhibitors?
A1: this compound is a highly potent and selective inhibitor of PARP1, an enzyme crucial for DNA repair.[1] Unlike first-generation PARP inhibitors that target both PARP1 and PARP2, this compound's selectivity for PARP1 is thought to be the reason for its improved safety profile.[2][3] By selectively inhibiting PARP1, this compound prevents the repair of single-strand DNA breaks. In cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, this leads to an accumulation of double-strand breaks during DNA replication, ultimately causing cell death—a concept known as synthetic lethality.[4]
Q2: What are the most common toxicities observed with this compound in clinical trials?
A2: Based on the Phase 1/2a PETRA trial, this compound is generally well-tolerated, with most adverse events (AEs) being grade 1 or 2.[5] The most frequently reported AEs of any grade include nausea (34.4%), anemia (21.3%), neutropenia (18%), and thrombocytopenia (18%).[6] Compared to first-generation PARP inhibitors, this compound has been associated with fewer dose interruptions, reductions, and discontinuations due to adverse events.[5]
Q3: What is the recommended Phase 2 dose (RP2D) of this compound and how was it determined?
A3: The recommended Phase 2 dose for this compound monotherapy is 60 mg taken orally once daily.[2][7] This dose was established in the PETRA trial, a dose-escalation and expansion study that evaluated doses ranging from 10 mg to 140 mg daily.[2][7] The 60 mg dose was selected based on its favorable balance of efficacy and safety, demonstrating deep and durable responses with a manageable toxicity profile.[7] While the 90 mg dose was determined to be the maximum tolerated dose, it did not show improved efficacy over the 60 mg dose.[5][7]
Q4: Are there specific patient populations that may require dose adjustments?
A4: While the PETRA trial did not specify initial dose adjustments for specific populations, close monitoring is crucial. For other PARP inhibitors, baseline dose reductions are sometimes recommended for patients with moderate renal impairment or low body weight and/or platelet counts.[8] Researchers should establish clear monitoring protocols and criteria for dose modifications based on observed toxicities.
Troubleshooting Guides for Common Toxicities
Proactive monitoring and management of adverse events are critical to maintaining patients on the optimal dose of this compound for a longer duration, which may improve efficacy.[2]
Hematologic Toxicities
Hematologic toxicities are a known class effect of PARP inhibitors.[5] With this compound, these are generally manageable.
Issue 1: Anemia
-
Identification : Monitor hemoglobin levels at baseline and regularly throughout treatment. Anemia is a common adverse event, with grade 3 or higher anemia occurring in 14.8% of patients in an early analysis of the PETRA trial.[6]
-
Management Strategy :
-
For mild to moderate anemia (Grade 1-2), continue treatment with close monitoring.
-
For severe or symptomatic anemia (Grade 3-4), consider treatment interruption until hemoglobin levels recover.
-
Blood transfusions may be administered as needed.[9]
-
If anemia persists or recurs after dose interruption, consider a dose reduction of this compound.
-
Issue 2: Neutropenia
-
Identification : Monitor neutrophil counts at baseline and regularly. In the PETRA trial, 6% of patients experienced grade 3 or higher neutropenia.[6]
-
Management Strategy :
-
For mild to moderate neutropenia (Grade 1-2), continue treatment with frequent monitoring.
-
For severe neutropenia (Grade 3-4), interrupt this compound treatment until neutrophil counts recover to Grade 1 or baseline.
-
Upon recovery, treatment can be resumed, potentially at a reduced dose.
-
Issue 3: Thrombocytopenia
-
Identification : Monitor platelet counts at baseline and regularly. Grade 3 or higher thrombocytopenia was observed in 3.3% of patients in an early PETRA trial analysis.[6]
-
Management Strategy :
-
For mild thrombocytopenia (Grade 1), continue treatment with close observation.
-
For moderate to severe thrombocytopenia (Grade 2-4), interrupt this compound until platelet counts recover.
-
Consider dose reduction upon restarting treatment. For some PARP inhibitors, an initial dose reduction is recommended for patients with low baseline platelet counts.[8][9]
-
Non-Hematologic Toxicities
Issue 4: Nausea and Vomiting
-
Identification : Nausea is the most common AE (34.4% of patients), though typically low-grade.[6] Proactively question patients about the incidence and severity of nausea.
-
Management Strategy :
-
Administer this compound with food to potentially reduce nausea.
-
Prophylactic antiemetics can be considered, especially during the initial cycles of treatment. For other PARP inhibitors, 5-HT3 receptor antagonists are recommended.[10]
-
For persistent nausea, ensure adequate hydration and consider dose interruption and subsequent reduction if necessary.
-
Issue 5: Fatigue
-
Identification : Fatigue is a common side effect of PARP inhibitors. Assess its impact on the patient's daily activities.
-
Management Strategy :
-
Encourage patients to maintain a regular sleep schedule and engage in light physical activity as tolerated.
-
Rule out other contributing factors such as anemia or dehydration.
-
For severe fatigue, a dose interruption followed by a dose reduction may be necessary.
-
Data on this compound Dosing and Toxicity
The following tables summarize key data from the PETRA trial to aid in refining treatment schedules.
Table 1: Efficacy of this compound in HER2-Negative Breast Cancer by Dose [5][7]
| Dose | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| 20 mg daily | 35.7% | 6.1 months | 4.6 months |
| 60 mg daily | 48.4% | 7.3 months | 9.1 months |
| 90 mg daily | 46.7% | 5.6 months | Immature data |
Table 2: Incidence of Common Treatment-Emergent Adverse Events (Any Grade) with this compound (All Doses in PETRA Trial Early Analysis) [6]
| Adverse Event | Incidence |
| Nausea | 34.4% |
| Anemia | 21.3% |
| Neutropenia | 18% |
| Thrombocytopenia | 18% |
Table 3: Incidence of Grade ≥3 Treatment-Emergent Adverse Events with this compound (All Doses in PETRA Trial Early Analysis) [6]
| Adverse Event | Incidence |
| Anemia | 14.8% |
| Neutropenia | 6% |
| Thrombocytopenia | 3.3% |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducible research. The following outlines key aspects of the methodologies employed in the evaluation of this compound.
PETRA Trial (NCT04644068) Protocol Overview
The PETRA trial is a Phase 1/2a first-in-human study designed to evaluate the safety, tolerability, and preliminary efficacy of this compound.[2][5][7]
-
Study Design : Open-label, multicenter, dose-escalation and dose-expansion trial.
-
Patient Population : Patients with advanced solid tumors harboring mutations in homologous recombination repair (HRR) genes such as BRCA1/2, PALB2, or RAD51C/D.[2][7]
-
Treatment : this compound administered orally once daily in continuous 28-day cycles.
-
Dose Escalation : Doses ranged from 10 mg to 140 mg once daily.[7]
-
Primary Endpoints : Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7]
-
Secondary Endpoints : Pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity (Objective Response Rate, Duration of Response, Progression-Free Survival).[7]
-
Toxicity Management : Dose interruptions and reductions were implemented to manage treatment-related adverse events.
Preclinical Xenograft Studies Methodology
Preclinical studies in animal models were crucial for establishing the initial anti-tumor activity and safety profile of this compound.
-
Models : Patient-derived xenograft (PDX) models from breast, ovarian, and pancreatic cancers with known BRCA1/2 or PALB2 mutations were used.[11][12]
-
Treatment Administration : this compound was administered orally. In comparative studies, it was evaluated against the first-generation PARP inhibitor olaparib.[4]
-
Efficacy Assessment : Tumor growth was measured regularly, and outcomes such as complete response, partial response, and progression-free survival were assessed.[4]
-
Toxicity Assessment in Animal Models : In rat models, this compound demonstrated minimal hematologic toxicity compared to dual PARP1/2 inhibitors.[13]
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in HRR-deficient cancer cells.
Logical Workflow for Managing this compound-Induced Toxicity
Caption: A logical workflow for the management of this compound-related toxicities.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacr.org [aacr.org]
- 3. urologytimes.com [urologytimes.com]
- 4. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. targetedonc.com [targetedonc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 11. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Saruparib Preclinical to Clinical Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the translation of Saruparib (AZD5305) preclinical data to clinical trials. This compound is a potent and selective inhibitor of PARP1, designed to offer a wider therapeutic index and improved safety profile compared to first-generation PARP inhibitors that target both PARP1 and PARP2.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a PARP1-selective inhibitor.[3] It works through a concept known as synthetic lethality. In cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, PARP1 plays a crucial role in repairing single-strand DNA breaks.[4][5] By inhibiting PARP1, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, cancer cell death.[4] Its high selectivity for PARP1 is expected to minimize the hematological toxicities associated with dual PARP1/PARP2 inhibition.[6]
Q2: What are the key preclinical advantages of this compound over first-generation PARP inhibitors like Olaparib?
A2: Preclinical studies in patient-derived xenograft (PDX) models have demonstrated this compound's superior antitumor activity compared to Olaparib.[7][8] this compound exhibited a higher preclinical complete response rate and a significantly longer median preclinical progression-free survival.[7][8] Mechanistically, this compound was shown to induce more replication stress and genomic instability in PARP inhibitor-sensitive tumors.[8]
Q3: What are the common mechanisms of resistance to PARP inhibitors, and are they relevant to this compound?
A3: Resistance to PARP inhibitors is a significant clinical challenge.[9] Common mechanisms include the restoration of HRR function through secondary mutations in genes like BRCA1/2, stabilization of the replication fork, and epigenetic changes.[9][10][11] Preclinical studies on this compound have shown that tumors progressing after treatment consistently exhibit an increase in HRR functionality, as indicated by RAD51 foci formation.[8] Researchers should be aware of these potential resistance mechanisms when designing experiments and interpreting data.
Q4: What patient populations are being prioritized in this compound clinical trials?
A4: Clinical trials for this compound are primarily focused on patients with advanced solid tumors harboring mutations in HRR-related genes, such as BRCA1, BRCA2, and PALB2.[6][7] Ongoing Phase III trials are investigating this compound in metastatic castration-sensitive prostate cancer and in HR-positive, HER2-negative advanced breast cancer with BRCA1/2 or PALB2 mutations.[12][13]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro and in vivo efficacy.
-
Possible Cause 1: Suboptimal drug exposure in vivo.
-
Troubleshooting: Verify the pharmacokinetic properties of this compound in the chosen animal model. The recommended preclinical dose of 1 mg/kg was based on favorable exposure and tolerability data.[6] Ensure that the dosing regimen achieves and maintains the target drug concentration in the tumor tissue. Pharmacodynamic analyses have shown over 90% PARP activity inhibition in tumor tissue.[14]
-
-
Possible Cause 2: Tumor microenvironment factors.
-
Troubleshooting: The in vivo tumor microenvironment can influence drug response. Consider co-culture experiments in vitro to simulate some of these interactions. Evaluate the expression of HRR pathway proteins in the in vivo models to ensure they reflect the intended target population.
-
-
Possible Cause 3: Acquired resistance.
-
Troubleshooting: If initial tumor regression is followed by regrowth, investigate potential mechanisms of acquired resistance. Analyze tumor samples from progressing xenografts for reversion mutations in BRCA1/2 or other HRR genes.[8]
-
Issue 2: Difficulty in establishing this compound-resistant cell lines or PDX models.
-
Possible Cause 1: Insufficient duration of drug exposure.
-
Troubleshooting: The development of resistance can be a lengthy process. Gradually increase the concentration of this compound over an extended period to select for resistant clones. Monitor for the emergence of resistant populations through viability assays and molecular profiling.
-
-
Possible Cause 2: Clonal heterogeneity of the initial tumor.
-
Troubleshooting: The starting tumor population may contain pre-existing resistant clones. Single-cell sequencing of the parental cell line or PDX model can help identify this heterogeneity. This information can guide the selection of appropriate models for resistance studies.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound vs. Olaparib in PDX Models with HRR Alterations
| Parameter | This compound (AZD5305) | Olaparib | Source(s) |
| Preclinical Complete Response Rate | 75% | 37% | [7][8] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | [7][8] |
Table 2: Preliminary Clinical Efficacy of this compound (60 mg daily) in the PETRA Phase I/II Trial
| Parameter | Value | Source(s) |
| Objective Response Rate (ORR) | 48.4% - 48.8% | [1][14][15] |
| Median Duration of Response | 7.3 months | [14][15] |
| Median Progression-Free Survival (PFS) | 9.1 months | [1][14][15] |
Experimental Protocols
Summary of In Vivo Antitumor Activity Assessment in PDX Models
This protocol is a summary of the methodology described in the Genome Medicine 2024 publication by Herencia-Ropero et al.[6]
-
PDX Model Generation: Fresh tumor samples from patients with known HRR gene alterations (e.g., BRCA1, BRCA2, PALB2) are implanted into the flanks of immunodeficient mice.[6]
-
Tumor Growth and Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a dose of 1 mg/kg.[6] Treatment is typically continued until disease progression or the end of the study period.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula V = 4π/3 × L × l² (where L is the largest diameter and l is the smallest) is used to calculate tumor volume.[6]
-
Data Analysis: Treatment efficacy is evaluated by comparing tumor growth inhibition between the this compound-treated group and the control group. Key endpoints include complete response, partial response, stable disease, and progressive disease.[16]
Visualizations
Caption: this compound's mechanism of action leading to synthetic lethality in HRR-deficient cancer cells.
Caption: The translational workflow from this compound's preclinical evaluation to clinical trials.
References
- 1. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
- 2. m.youtube.com [m.youtube.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 8. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Successes and Challenges of PARP Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (AZD5305) vs Placebo in Men with Metastatic Castration-Sensitive Prostate Cancer Receiving Physician's Choice New Hormonal Agents [astrazenecaclinicaltrials.com]
- 13. This compound (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer [astrazenecaclinicaltrials.com]
- 14. aacr.org [aacr.org]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in BRCA2-Mutant Cancers: Saruparib Versus Olaparib in Patient-Derived Xenograft Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that saruparib, a selective PARP1 inhibitor, demonstrates superior efficacy and a distinct mechanistic profile compared to the first-generation PARP1/2 inhibitor, olaparib, in BRCA2-mutant patient-derived xenograft (PDX) models. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key findings on their anti-tumor activity, mechanisms of action, and resistance profiles, supported by experimental data and detailed methodologies.
Executive Summary
In head-to-head comparisons using BRCA2-mutant PDX models, this compound consistently outperforms olaparib, exhibiting a significantly higher complete response rate and a more durable anti-tumor response. Mechanistically, this compound's selectivity for PARP1 results in heightened replication stress and genomic instability, contributing to its potent anti-cancer activity. While both drugs are susceptible to resistance through the restoration of homologous recombination, the data suggests this compound's potential to delay the onset of such resistance.
Efficacy in BRCA2-Mutant PDX Models
This compound demonstrates a marked improvement in anti-tumor efficacy over olaparib in BRCA2-mutant PDX models. Quantitative data from these studies are summarized below.
| Efficacy Metric | This compound (AZD5305) | Olaparib | Reference |
| Preclinical Complete Response Rate | 75% | 37% | [1][2][3] |
| Median Preclinical Progression-Free Survival | >386 days | 90 days | [1][2][3] |
Mechanism of Action: A Tale of Two PARP Inhibitors
Both this compound and olaparib function by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with BRCA2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, a scenario that is synthetically lethal to HR-deficient cancer cells.
However, the selectivity of these inhibitors leads to distinct downstream effects. Olaparib inhibits both PARP1 and PARP2, while this compound is highly selective for PARP1. This selectivity appears to be a key differentiator in their anti-tumor activity.
This compound (Selective PARP1 Inhibition): this compound's potent and selective inhibition of PARP1 leads to a more profound "trapping" of the PARP1 enzyme on DNA. This PARP1-DNA complex is highly cytotoxic as it obstructs DNA replication forks, leading to increased replication stress and genomic instability.[1][2]
Olaparib (Dual PARP1/2 Inhibition): Olaparib's inhibition of both PARP1 and PARP2 also leads to PARP trapping and subsequent cell death in BRCA2-mutant cells. However, studies suggest that the trapping effect and the resulting replication stress may be less pronounced compared to this compound.[1][2]
Signaling Pathway: Synthetic Lethality in BRCA2-Mutant Cells
The following diagram illustrates the general mechanism of synthetic lethality induced by PARP inhibitors in BRCA2-mutant cancer cells.
Caption: General mechanism of PARP inhibition in BRCA2-mutant cells.
Comparative Signaling Pathways: this compound vs. Olaparib
The distinct selectivity of this compound and olaparib results in nuanced differences in their impact on cellular signaling, as depicted in the following diagrams.
This compound (PARP1 Selective Inhibition)
Caption: this compound's selective PARP1 inhibition leads to severe replication stress.
Olaparib (PARP1/2 Dual Inhibition)
Caption: Olaparib's dual inhibition of PARP1 and PARP2 induces replication stress.
Mechanisms of Acquired Resistance
A significant challenge with PARP inhibitors is the development of acquired resistance. In the context of BRCA2-mutant tumors, the most prevalent mechanism of resistance to both this compound and olaparib is the restoration of homologous recombination repair function. This is often achieved through secondary or reversion mutations in the BRCA2 gene, which restore the open reading frame and produce a functional BRCA2 protein.[1][2]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical comparison of this compound and olaparib in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Studies
-
Tumor Implantation: Fresh tumor tissue from patients with confirmed BRCA2 mutations is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 150-200 mm³). For expansion, tumors are excised, fragmented, and re-implanted into new cohorts of mice.
-
Treatment: Once tumors reach the desired volume, mice are randomized into treatment groups: vehicle control, this compound (e.g., 1 mg/kg, oral, daily), and olaparib (e.g., 100 mg/kg, oral, daily).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as a measure of toxicity. Efficacy endpoints include tumor growth inhibition, complete response (tumor regression below the limit of detection), and progression-free survival.
The following diagram outlines the general workflow for in vivo PDX studies.
Caption: Workflow for in vivo efficacy studies using PDX models.
Immunofluorescence for RAD51 and γH2AX Foci
This assay is used to quantify DNA damage and the activity of the homologous recombination pathway.
-
Tissue Processing: Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Permeabilization and Blocking: Sections are permeabilized with a detergent-based buffer and blocked with a serum-containing solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against RAD51 and γH2AX.
-
Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies are applied for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and slides are mounted with an anti-fade mounting medium.
-
Imaging and Quantification: Images are captured using a confocal microscope, and the number of RAD51 and γH2AX foci per nucleus is quantified using image analysis software.
Whole-Exome Sequencing (WES)
WES is performed to identify genetic alterations, including reversion mutations in the BRCA2 gene.
-
DNA Extraction: Genomic DNA is extracted from frozen PDX tumor tissue.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments.
-
Exome Capture: The exonic regions of the DNA are enriched using a commercially available exome capture kit.
-
Sequencing: The captured DNA libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Mouse reads originating from the host are identified and removed. Variant calling is performed to identify single nucleotide variants and small insertions/deletions. Annotation is performed to identify mutations in genes of interest, such as BRCA2.
Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to quantify the expression and modification of hundreds of proteins simultaneously.
-
Protein Extraction: Proteins are extracted from frozen PDX tumor tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined.
-
Serial Dilution and Arraying: Lysates are serially diluted and spotted onto nitrocellulose-coated slides using a robotic arrayer.
-
Immunostaining: Each slide (array) is incubated with a specific primary antibody, followed by a labeled secondary antibody and a signal amplification system.
-
Signal Quantification: Slides are scanned, and the signal intensity of each spot is quantified.
-
Data Normalization and Analysis: The data is normalized to account for variations in protein loading, and the relative abundance of each protein across different samples is determined.
Conclusion
The available preclinical data strongly suggests that this compound holds significant promise as a more potent and durable therapeutic option than olaparib for patients with BRCA2-mutant cancers. Its selective inhibition of PARP1 leads to a more pronounced anti-tumor effect, driven by increased replication stress and genomic instability. While acquired resistance remains a challenge for both agents, the superior efficacy of this compound may translate to a longer time to resistance in a clinical setting. Further clinical investigation is warranted to confirm these preclinical findings and to fully elucidate the comparative benefits of selective PARP1 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
Saruparib: A New Generation PARP Inhibitor Redefining Efficacy in HRR-Deficient Cancers
A comprehensive analysis of Saruparib versus established PARP1/2 inhibitors reveals a promising shift in the therapeutic landscape for cancers with homologous recombination repair (HRR) deficiencies. Emerging preclinical and clinical data position this compound, a selective PARP1 inhibitor, as a potent and potentially more tolerable alternative to the first-generation, dual PARP1/2 inhibitors such as Olaparib, Talazoparib, Niraparib, and Rucaparib.
This compound (AZD5305) is an orally bioavailable inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for the repair of single-strand DNA breaks.[1] In cancer cells with pre-existing defects in HRR pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of cytotoxic double-strand DNA breaks, a concept known as synthetic lethality.[2] Unlike its predecessors that inhibit both PARP1 and PARP2, this compound's targeted approach is designed to enhance efficacy while mitigating toxicities associated with PARP2 inhibition.[3]
Superior Preclinical Antitumor Activity
Preclinical studies utilizing patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancers with germline BRCA1/2 or PALB2 mutations have demonstrated this compound's superior and more durable antitumor activity compared to the first-generation PARP inhibitor, Olaparib.[2][4]
In a head-to-head comparison, this compound achieved a significantly higher preclinical complete response rate of 75% versus 37% for Olaparib.[2][4] Furthermore, the median preclinical progression-free survival was substantially longer in the this compound-treated group, exceeding 386 days compared to 90 days for the Olaparib group.[2][4] Mechanistically, this compound was shown to induce greater replication stress and genomic instability in PARP inhibitor-sensitive tumors.[2]
Clinical Efficacy and Favorable Safety Profile: The PETRA Trial
The phase I/II PETRA trial (NCT04644068) provided the first clinical evidence of this compound's efficacy and safety in patients with advanced solid tumors harboring BRCA1/2, PALB2, or RAD51C/D mutations.[5][6][7] The trial established a recommended phase 2 dose of 60 mg once daily.[6][7]
In a cohort of 31 patients with heavily pretreated HER2-negative breast cancer receiving the 60 mg dose, this compound demonstrated an impressive objective response rate (ORR) of 48.4%, with a median duration of response (DOR) of 7.3 months and a median progression-free survival (PFS) of 9.1 months.[5][7] Across all cancer types in the 60 mg dose cohort (141 patients), this compound showed a manageable safety profile.[5] The rates of dose reductions and discontinuations due to adverse events were notably low, suggesting that patients may be able to remain on an optimal therapeutic dose for longer durations.[5][6] This favorable tolerability, particularly the lower incidence of hematological toxicities compared to dual PARP1/2 inhibitors, is a key differentiating factor.[8]
Comparative Landscape of PARP Inhibitors
To provide a comprehensive comparison, the following tables summarize the efficacy and safety data from the pivotal clinical trials of this compound and other approved PARP1/2 inhibitors in relevant patient populations.
Table 1: Comparative Efficacy of this compound and Other PARP Inhibitors
| Inhibitor | Trial | Cancer Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | PETRA (Phase I/II) | HER2-Negative Breast Cancer | HRR-mutated (gBRCA1/2, PALB2, RAD51C/D), heavily pretreated | 48.4% (at 60 mg dose)[5][7] | 9.1 months (at 60 mg dose)[5][7] | Data not mature |
| Olaparib | OlympiA (Adjuvant) | HER2-Negative Breast Cancer | gBRCA1/2-mutated, high-risk early-stage | N/A (adjuvant setting) | 3-year invasive DFS rate: 85.9% vs 77.1% for placebo[7] | 3-year OS rate: 92.0% vs 88.3% for placebo |
| Talazoparib | EMBRACA | HER2-Negative Breast Cancer | gBRCA1/2-mutated, locally advanced or metastatic | 62.6%[9] | 8.6 months[10][11] | 19.3 months |
| Niraparib | PRIMA (First-Line Maintenance) | Advanced Ovarian Cancer | HRD-positive | N/A (maintenance setting) | 21.9 months (HRD-positive)[12] | Not reached at interim analysis |
| Rucaparib | ARIEL3 (Maintenance) | Recurrent Ovarian Cancer | BRCA-mutated | N/A (maintenance setting) | 16.6 months (BRCA-mutated) | Data not mature |
| Rucaparib | ATHENA-MONO (First-Line Maintenance) | Advanced Ovarian Cancer | HRD-positive | N/A (maintenance setting) | 28.7 months (HRD-positive)[3][13] | Data not mature |
DFS: Disease-Free Survival
Table 2: Comparative Safety of this compound and Other PARP Inhibitors (Grade ≥3 Adverse Events)
| Adverse Event | This compound (PETRA, 60 mg) [3] | Olaparib (OlympiA) [7] | Talazoparib (EMBRACA) [9] | Niraparib (PRIMA) [12] | Rucaparib (ARIEL3) [14] |
| Anemia | 11.3% | 9% | 39% | 31% | 19% |
| Neutropenia | 10.6% | 5% | 21% | 21% | 7% |
| Thrombocytopenia | 5.7% | <1% | 15% | 39% | 5% |
| Fatigue/Asthenia | Not reported | 2% | 4% | 8% | 7% |
| Nausea | Not reported | <1% | 2% | 8% | 5% |
| Dose Reductions | 14.2%[15] | 25% | 53% | 71% | 46% |
| Treatment Discontinuation | 3.5%[15] | 10% | 6% | 12% | 10% |
Experimental Protocols
This compound: PETRA Trial (Phase I/IIa)
The PETRA trial is a modular, open-label, multicenter study evaluating this compound as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid malignancies harboring BRCA1/2, PALB2, or RAD51C/D mutations.[16][17] Patients received this compound orally once daily. The primary objective was to assess safety and tolerability, with secondary objectives including pharmacokinetics, pharmacodynamics, and preliminary efficacy based on RECIST v1.1.[17]
Olaparib: OlympiA Trial (Phase III)
OlympiA was a randomized, double-blind, placebo-controlled trial in patients with germline BRCA1/2-mutated, high-risk, HER2-negative early breast cancer who had completed definitive local treatment and neoadjuvant or adjuvant chemotherapy.[7][18] Patients were randomized 1:1 to receive Olaparib (300 mg twice daily) or placebo for one year.[7] The primary endpoint was invasive disease-free survival.[7]
Talazoparib: EMBRACA Trial (Phase III)
The EMBRACA trial was an open-label, randomized, phase III study comparing Talazoparib (1 mg once daily) with physician's choice of chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer.[19][20] Patients were randomized 2:1. The primary endpoint was progression-free survival as determined by blinded independent central review.[19]
Niraparib: PRIMA Trial (Phase III)
The PRIMA trial was a double-blind, placebo-controlled phase III study of Niraparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy.[21][22] Patients were randomized 2:1 to Niraparib or placebo. The primary endpoint was progression-free survival in both the HRD-positive and overall populations.[21]
Rucaparib: ARIEL3 Trial (Phase III)
ARIEL3 was a randomized, double-blind, placebo-controlled phase III trial of Rucaparib as maintenance treatment in patients with platinum-sensitive, recurrent ovarian, fallopian tube, or primary peritoneal carcinoma who had a complete or partial response to their last platinum-based chemotherapy.[14][23] Patients were randomized 2:1 to Rucaparib (600 mg twice daily) or placebo.[14] The primary endpoint was investigator-assessed progression-free survival in three nested cohorts: BRCA-mutated, HRD-positive, and the intent-to-treat population.[14]
Signaling Pathways and Experimental Workflows
The mechanism of PARP inhibition and the workflow of a typical clinical trial for these agents are illustrated below.
Figure 1: Mechanism of Action of this compound.
Figure 2: Generalized Clinical Trial Workflow.
Conclusion
This compound represents a significant advancement in the field of PARP inhibition. Its selective targeting of PARP1 translates into superior preclinical efficacy and a more favorable safety profile compared to first-generation dual PARP1/2 inhibitors. Clinical data from the PETRA trial further support its potential as a best-in-class agent, demonstrating robust antitumor activity and improved tolerability in heavily pretreated patients with HRR-deficient cancers. As ongoing and future clinical trials, such as the phase III EvoPAR-Prostate01 study, provide more mature data, this compound is poised to become a cornerstone of therapy for a broad range of tumors with deficiencies in DNA damage repair pathways.[13] The improved therapeutic window may also open new avenues for combination therapies, further expanding its clinical utility.
References
- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. In Patients with Ovarian Cancer and Non-BRCA HRR Gene Mutations, Promising Results Seen with Maintenance Rucaparib [theoncologynurse.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. myriad-library.s3.amazonaws.com [myriad-library.s3.amazonaws.com]
- 8. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 9. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 10. Overall survival in the OlympiA phase III trial of adjuvant olaparib in patients with germline pathogenic variants in BRCA1/2 and high-risk, early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. zejulahcp.com [zejulahcp.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ichgcp.net [ichgcp.net]
- 17. researchgate.net [researchgate.net]
- 18. medcomms.project.mimsit.net [medcomms.project.mimsit.net]
- 19. Talazoparib Versus Chemotherapy in Patients with HER2-negative Advanced Breast Cancer and a Germline BRCA1/2 Mutation Enrolled in Asian Countries: Exploratory Subgroup Analysis of the Phase III EMBRACA Trial [e-crt.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. OC: 1st-Line Maintenance Niraparib | CCO [clinicaloptions.com]
- 22. zejula.com [zejula.com]
- 23. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of Saruparib and Talazoparib
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, PARP inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides a detailed in vitro comparison of two prominent PARP inhibitors: Saruparib (AZD5305), a next-generation selective PARP1 inhibitor, and talazoparib, a potent first-generation PARP1/2 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their distinct biochemical and cellular activities.
Data Presentation: Quantitative Comparison
The following tables summarize the key in vitro performance metrics of this compound and talazoparib, drawing from publicly available preclinical data.
Table 1: PARP Enzymatic Inhibition and Selectivity
| Inhibitor | Target(s) | Cellular PARylation IC50 (A549 WT cells) | PARP1 vs. PARP2 Selectivity (Cellular PARylation IC50) |
| This compound (AZD5305) | PARP1 | 2.3 nM[1][2] | >500-fold (IC50 in PARP1-KO cells: 653 nM vs. PARP2-KO cells: 1.55 nM)[1][2][3] |
| Talazoparib | PARP1/2 | 5.1 nM[1][2] | Dual inhibitor, minimal selectivity[1] |
Table 2: PARP Trapping Potency
| Inhibitor | PARP1 Trapping | PARP2 Trapping |
| This compound (AZD5305) | Potent, induced at single-digit nanomolar concentrations[1] | No trapping detected up to 30 µM[1] |
| Talazoparib | Potent, traps both PARP1 and PARP2 at similar concentrations[1] | Potent[1] |
Table 3: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | Genetic Background | This compound (AZD5305) IC50 | Talazoparib IC50 |
| MDA-MB-436 | BRCA1 mutant (TNBC) | Not explicitly found | ~0.13 µM[4] |
| HCC1937 | BRCA1 mutant (TNBC) | Not explicitly found | ~10 µM[4] |
| MDA-MB-231 | TNBC (BRCA WT) | Not explicitly found | ~0.48 µM[4] |
| MDA-MB-468 | TNBC (BRCA WT) | Not explicitly found | ~0.8 µM[4] |
| MX-1 | BRCA1 defective | Not explicitly found | 0.015 µM[5] |
| Capan-1 | BRCA2 defective | Not explicitly found | 0.003 µM[5] |
Note: Direct head-to-head cytotoxicity data in the same panel of cell lines was not consistently available in the reviewed literature. The presented data is from different sources and should be interpreted with caution.
Key Mechanistic Differences
This compound is a highly selective inhibitor of PARP1, both in terms of enzymatic inhibition and PARP trapping.[1][6] This selectivity is hypothesized to reduce the hematological toxicities associated with the inhibition of PARP2, which plays a role in the survival of hematopoietic stem and progenitor cells.[7] In contrast, talazoparib is a potent dual inhibitor of both PARP1 and PARP2 and is recognized as one of the most potent PARP trappers among the first-generation inhibitors.[1][8] The trapping of PARP-DNA complexes is considered a key driver of the cytotoxicity of PARP inhibitors.[8][9]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Saruparib Demonstrates High Selectivity for PARP1, Offering a Potential Advancement in Targeted Cancer Therapy
For Immediate Release
[City, State] – [Date] – Saruparib (AZD5305), a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, exhibits exceptional selectivity for PARP1 over other PARP isoforms, particularly PARP2. This high selectivity may translate into an improved safety profile, potentially reducing the hematological toxicities associated with first-generation, dual PARP1/PARP2 inhibitors. Detailed preclinical data highlights this compound's potential as a more targeted and tolerable therapeutic option for researchers and clinicians in the field of oncology and drug development.
Superior Selectivity Profile of this compound
This compound has been demonstrated to be a highly potent and selective inhibitor of PARP1. Experimental data from in vitro PARylation assays have shown that this compound inhibits PARP1 with an IC50 value of approximately 1.55 nM, while its inhibitory effect on PARP2 is significantly lower, with an IC50 of 653 nM.[1][2] This represents a more than 500-fold selectivity for PARP1 over PARP2, a key differentiator from many currently approved PARP inhibitors that exhibit dual inhibitory activity.[1][2]
This high degree of selectivity is critical, as PARP1 is responsible for the majority of cellular PARylation in response to DNA damage, and its inhibition is the primary driver of the synthetic lethality observed in cancers with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations.[1] Conversely, the inhibition of PARP2 has been linked to dose-limiting hematological toxicities, including anemia and neutropenia.[1] By selectively targeting PARP1, this compound aims to maximize therapeutic efficacy while minimizing off-target effects associated with PARP2 inhibition.
Comparative Performance Against Other PARP Inhibitors
To provide a clear comparison of this compound's selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other notable PARP inhibitors against PARP1 and PARP2.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound (AZD5305) | 1.55 [1][2] | 653 [1][2] | ~500-fold [1][2] |
| Olaparib | 1 | 5 | ~5-fold |
| Talazoparib | 1.2 | 1.5 | ~1.3-fold |
| Rucaparib | 1.8 | 1.8 | ~1-fold |
| Niraparib | 3.8 | 2.1 | ~0.6-fold |
| Veliparib | 5.2 | 2.9 | ~0.6-fold |
Note: IC50 values for competitor compounds are approximate and gathered from various sources for comparative purposes. Direct head-to-head studies under identical conditions are limited.
Mechanism of Action: Potent PARP1 Trapping
Beyond catalytic inhibition, a key mechanism of action for PARP inhibitors is the trapping of PARP enzymes on DNA at the site of single-strand breaks. This creates a cytotoxic lesion that can lead to double-strand breaks and subsequent cell death in HRR-deficient cancer cells. Preclinical studies have demonstrated that this compound is not only a potent inhibitor of PARP1's catalytic activity but also an efficient trapper of PARP1-DNA complexes. The high selectivity of this compound for PARP1 suggests that its trapping activity is also primarily directed towards PARP1, further contributing to its targeted anti-tumor effect while sparing cells from the consequences of PARP2 trapping.
Experimental Protocols
The selectivity and potency of this compound have been validated through rigorous preclinical testing. The following are outlines of the key experimental methodologies used to characterize this compound's activity.
In Vitro PARylation Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP isoforms.
Objective: To determine the IC50 values of this compound for PARP1 and PARP2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing biotinylated NAD+ (the substrate for PARylation) and activated DNA (to stimulate enzyme activity).
-
Inhibitor Addition: A range of concentrations of this compound or other PARP inhibitors is added to the reaction mixture.
-
PARylation Reaction: The mixture is incubated to allow the PARylation of histone proteins, which are coated on a microplate.
-
Detection: The level of PARylation is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated PAR chains, followed by the addition of a chemiluminescent or colorimetric substrate.
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular PARylation Assay (In-Cell ELISA)
This assay measures the inhibition of PARP activity within a cellular context.
Objective: To confirm the PARP1-selective inhibitory activity of this compound in cells.
Methodology:
-
Cell Culture: Isogenic cell lines (e.g., wild-type, PARP1 knockout, and PARP2 knockout) are cultured in 96-well plates.
-
Drug Treatment: Cells are treated with a dose range of this compound or control inhibitors for a specified period.
-
DNA Damage Induction: A DNA damaging agent (e.g., hydrogen peroxide) is added to stimulate PARP activity.
-
Cell Lysis and PAR Capture: Cells are lysed, and the total PARylated proteins in the lysate are captured on a microplate pre-coated with an anti-PAR antibody.
-
Detection: A primary anti-PAR antibody followed by an HRP-conjugated secondary antibody is used to detect the captured PARylated proteins. A chemiluminescent substrate is then added.
-
Data Analysis: The luminescent signal is measured, and the IC50 for PARylation inhibition in each cell line is determined. The difference in IC50 values between the PARP1-KO and PARP2-KO cell lines demonstrates the selectivity of the inhibitor.
PARP-DNA Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA.
Objective: To quantify the PARP1 and PARP2 trapping efficiency of this compound.
Methodology:
-
Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA oligonucleotide is used as a probe. When a large molecule like a PARP enzyme binds to the probe, the complex tumbles slowly in solution, resulting in a high FP signal. When PARP is catalytically active, it auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping agent will prevent this dissociation, thus maintaining a high FP signal.
-
Assay Setup: Recombinant PARP1 or PARP2 is incubated with the fluorescently labeled DNA probe in the presence of varying concentrations of the PARP inhibitor.
-
Reaction Initiation: NAD+ is added to initiate the enzymatic reaction.
-
Measurement: The fluorescence polarization is measured over time using a plate reader.
-
Data Analysis: An increase in the FP signal in the presence of the inhibitor, compared to the control, indicates PARP trapping. The potency of trapping is determined by the concentration of the inhibitor required to achieve a half-maximal trapping effect (EC50).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of PARP1 in single-strand break repair and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro PARylation inhibition assay.
Conclusion
The highly selective inhibition of PARP1 by this compound represents a promising strategy in the development of next-generation PARP inhibitors. The preclinical data strongly support its potential to provide a wider therapeutic window compared to dual PARP1/2 inhibitors, potentially leading to improved patient outcomes with fewer dose-limiting toxicities. Further clinical investigation is underway to validate these promising preclinical findings.
References
Navigating PARP Inhibitor Resistance: A Comparative Analysis of Saruparib
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the emergence of resistance poses a critical challenge to the long-term efficacy of these agents. Saruparib (AZD5305), a potent and selective PARP1 inhibitor, has demonstrated promising preclinical and clinical activity. This guide provides a comprehensive comparison of this compound with other PARP inhibitors, focusing on the crucial aspect of cross-resistance, supported by experimental data and detailed methodologies.
Preclinical Efficacy and Resistance: this compound vs. Olaparib
A pivotal preclinical study using patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancers with germline BRCA1/2 or PALB2 mutations provides a head-to-head comparison of this compound and the first-generation PARP1/2 inhibitor, Olaparib.[1][2]
Key Findings:
-
Superior Antitumor Activity: this compound demonstrated a significantly higher preclinical complete response rate compared to Olaparib (75% vs. 37%).[1][2]
-
Durable Responses: The median preclinical progression-free survival was substantially longer in the this compound-treated group (>386 days) versus the Olaparib-treated group (90 days).[1][2]
-
Mechanism of Action: Mechanistically, this compound was shown to induce greater replication stress and genomic instability in PARP inhibitor-sensitive tumors than Olaparib.[3]
Table 1: Preclinical Comparison of this compound and Olaparib in BRCA-Associated PDX Models
| Parameter | This compound (AZD5305) | Olaparib | Reference |
| Preclinical Complete Response Rate | 75% | 37% | [1][2] |
| Median Progression-Free Survival | >386 days | 90 days | [1][2] |
Cross-Resistance: A Class Effect
A critical finding from preclinical studies is the evidence of cross-resistance between this compound and Olaparib. This compound did not re-sensitize PDX models that had developed acquired resistance to Olaparib.[3] This suggests that the mechanisms of resistance are shared between these agents, a phenomenon likely to extend to other PARP inhibitors.
The primary mechanism of acquired resistance to both this compound and Olaparib was the restoration of HRR functionality.[3] This was most commonly observed through:
-
BRCA1/2 Reversion Mutations: Secondary mutations that restore the open reading frame of the BRCA1 or BRCA2 gene, leading to the production of a functional protein.
-
Hypomorphic BRCA1 Accumulation: Increased levels of partially functional BRCA1 protein.
This restoration of HRR function effectively bypasses the synthetic lethality induced by PARP inhibition.
Signaling Pathways of PARP Inhibition and Resistance
The following diagram illustrates the mechanism of action of PARP inhibitors and the key pathway leading to resistance.
Caption: PARP Inhibition and Resistance Pathway.
Experimental Protocols
The preclinical findings are based on robust experimental methodologies. Below is a summary of the key protocols used in the patient-derived xenograft (PDX) studies.
Patient-Derived Xenograft (PDX) Model Establishment and Treatment
-
Tumor Implantation: Fresh tumor tissues from patients with breast, ovarian, or pancreatic cancer harboring germline BRCA1/2 or PALB2 mutations were implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Passaging: Once tumors reached a specified volume, they were harvested and divided for re-implantation into new cohorts of mice for expansion and subsequent treatment studies.
-
Treatment Administration: Mice with established tumors were randomized to receive treatment with this compound, Olaparib, or a vehicle control. Drugs were administered orally at predetermined doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (L x W²) / 2, where L is the longest diameter and W is the shortest diameter.
-
Endpoint Analysis: The studies assessed endpoints such as tumor growth inhibition, complete response, and progression-free survival.[3]
Molecular Analysis of Resistance
-
Sample Collection: Tumor samples were collected from PDX models at baseline and upon development of resistance to PARP inhibitors.
-
DNA and RNA Sequencing: Next-generation sequencing was performed on the tumor DNA and RNA to identify genetic alterations, including reversion mutations in BRCA1/2 and changes in gene expression profiles.
-
Protein Analysis: Western blotting and immunohistochemistry were used to assess the protein levels of key markers involved in DNA damage repair and cell signaling pathways, such as RAD51 foci formation to evaluate HRR functionality.[3]
The following diagram outlines the general experimental workflow for assessing PARP inhibitor efficacy and resistance in PDX models.
Caption: PDX Experimental Workflow.
Clinical Perspective: Safety and Tolerability of this compound and Other PARP Inhibitors
The Phase 1/2a PETRA trial has provided valuable insights into the clinical profile of this compound in patients with advanced solid tumors harboring HRR gene mutations.[4] A key advantage of this compound's selectivity for PARP1 is a potentially improved safety and tolerability profile compared to dual PARP1/2 inhibitors.[2][5] Inhibition of PARP2 has been associated with greater hematological toxicity.[5]
Table 2: Comparison of Grade ≥3 Hematological Adverse Events of this compound and Other PARP Inhibitors in Clinical Trials
| Adverse Event | This compound (PETRA trial) | Olaparib (various trials) | Niraparib (various trials) | Rucaparib (various trials) | Talazoparib (various trials) | References |
| Anemia | ~14.8% (all grades) | 19% | 25% | 19% | Lower rates than talazoparib | [4][5][6][7] |
| Neutropenia | ~3.7% (all grades) | 5% | 20% | 7% | Lower rates than talazoparib | [4][5][6][7] |
| Thrombocytopenia | ~14.8% (all grades) | 1% | 34% | 5% | Lower rates than talazoparib | [4][5][6][7] |
Note: Direct comparison of adverse event rates across different clinical trials should be interpreted with caution due to variations in patient populations, prior treatments, and trial designs.
The favorable safety profile of this compound may allow for sustained dosing at optimal levels, potentially leading to improved efficacy and better combination potential with other anticancer agents.[2][4]
Conclusion
This compound, a selective PARP1 inhibitor, demonstrates superior preclinical antitumor activity and durable responses compared to the first-generation PARP1/2 inhibitor Olaparib in BRCA-associated cancer models. However, the development of acquired resistance, primarily through the restoration of homologous recombination repair, leads to cross-resistance between these agents. This suggests that for patients who have progressed on a prior PARP inhibitor, switching to this compound may not be an effective strategy. The improved safety profile of this compound, particularly the lower rates of hematological toxicities, represents a significant potential advantage, which may translate to better patient compliance and opportunities for effective combination therapies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and resistance profiles of this compound in diverse patient populations.
References
- 1. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Un inhibidor selectivo de PARP1 eficaz en modelos PDX [vhio.net]
- 3. The PARP1 selective inhibitor this compound (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors [jhoponline.com]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wickenstones.com [wickenstones.com]
Saruparib vs. Rucaparib: A Comparative Analysis of PARP Trapping Efficiency
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of the Poly (ADP-ribose) polymerase (PARP) trapping efficiency of two prominent inhibitors, Saruparib (AZD5305) and rucaparib, reveals significant differences in their potency and selectivity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
This compound, a next-generation PARP inhibitor, demonstrates potent and highly selective trapping of PARP1. In contrast, rucaparib, a clinically approved PARP inhibitor, effectively traps both PARP1 and PARP2. This fundamental difference in selectivity may have implications for both efficacy and safety profiles in clinical applications.
Quantitative Comparison of PARP Trapping Potency
The following table summarizes the key quantitative data on the PARP trapping efficiency of this compound and rucaparib based on available preclinical studies.
| Parameter | This compound (AZD5305) | Rucaparib | Reference |
| Target Selectivity | PARP1 Selective | PARP1 and PARP2 | [1][2] |
| PARP1 Trapping Potency | Single-digit nanomolar concentrations induce dose-dependent PARP1 trapping.[3] | EC50 of 2 nmol/L in a biochemical assay.[3] | [3] |
| PARP2 Trapping Potency | No significant PARP2 trapping detected up to 30 μmol/L.[3] | Traps PARP2 with similar potency to PARP1.[2] | [2][3] |
| PARP1 Inhibition (IC50) | 2.3 nM (in A549 cells) | 7 nM | [2][3] |
Mechanism of PARP Trapping
PARP inhibitors exert their cytotoxic effects not only by inhibiting the catalytic activity of PARP enzymes but also by "trapping" them on DNA at the site of single-strand breaks. This trapped PARP-DNA complex is a physical obstacle to DNA replication and repair, leading to the formation of double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Caption: Mechanism of PARP trapping by PARP inhibitors.
Experimental Protocols
The assessment of PARP trapping efficiency is crucial for characterizing the mechanism of action of PARP inhibitors. Below are detailed methodologies for key experiments cited in the comparison.
Cell-Based PARP Trapping Assay (used for this compound)
This assay quantifies the amount of PARP1 trapped on chromatin in cells following treatment with a PARP inhibitor.
-
Cell Culture and Treatment:
-
A549 cells are plated in 384-well plates at a density of 6,000 cells per well.
-
Cells are treated with a dose range of the PARP inhibitor (e.g., this compound from 1.6 pmol/L to 30 μmol/L) for 4 hours.
-
To induce DNA damage and PARP recruitment, methyl methanesulfonate (MMS) is added to a final concentration of 0.01%.
-
-
Cell Lysis and Fractionation:
-
The cell media is removed, and a pre-extraction step is performed with a cold cytoskeleton buffer to remove soluble proteins.
-
The remaining chromatin-bound proteins are then lysed.
-
-
Quantification of Trapped PARP1:
-
The amount of PARP1 in the chromatin-bound fraction is quantified using an immunoassay, such as Western blotting or a high-throughput immunofluorescence-based method.
-
The signal is normalized to a loading control (e.g., histone H3).
-
Caption: Workflow for a cell-based PARP trapping assay.
Biochemical PARP Trapping Assay (used for rucaparib)
This in vitro assay measures the ability of a PARP inhibitor to trap purified PARP enzyme onto a DNA substrate.
-
Assay Components:
-
Purified, full-length human PARP1 enzyme.
-
A biotinylated DNA oligonucleotide containing a single-strand break.
-
Streptavidin-coated donor and acceptor beads for proximity-based detection (e.g., AlphaScreen).
-
Varying concentrations of the PARP inhibitor (e.g., rucaparib).
-
-
Assay Procedure:
-
PARP1, the biotinylated DNA, and the PARP inhibitor are incubated together in an assay buffer.
-
Streptavidin-coated beads are added, which bind to the biotinylated DNA.
-
If the PARP inhibitor traps PARP1 on the DNA, the PARP1 enzyme (which can be tagged, e.g., with His-tag for detection with a corresponding antibody-coated bead) is brought into proximity with the DNA-bound beads.
-
-
Signal Detection and Analysis:
-
The proximity of the donor and acceptor beads generates a detectable signal (e.g., chemiluminescent or fluorescent).
-
The signal intensity is proportional to the amount of trapped PARP1.
-
The EC50 value, the concentration of the inhibitor that produces 50% of the maximal trapping effect, is calculated from a dose-response curve.
-
Conclusion
This compound and rucaparib are both effective PARP inhibitors but exhibit distinct PARP trapping profiles. This compound is a highly potent and selective PARP1 trapper, which may offer a more targeted therapeutic approach with a potentially improved safety profile. Rucaparib is a potent trapper of both PARP1 and PARP2. The choice between these inhibitors in a research or clinical setting will depend on the specific biological question or therapeutic goal. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other PARP inhibitors.
References
Preclinical Powerhouse: A Comparative Guide to Saruparib and Enzalutamide Combination Therapy in Prostate Cancer
For Immediate Release to the Scientific Community
This guide provides a comprehensive preclinical evaluation of the novel combination therapy of saruparib, a selective PARP1 inhibitor, and enzalutamide, a potent androgen receptor (AR) signaling inhibitor, for the treatment of prostate cancer. Designed for researchers, scientists, and drug development professionals, this document summarizes the latest experimental data, details underlying mechanisms of action, and offers a comparative landscape of alternative therapeutic strategies. While the full peer-reviewed publication of the pivotal preclinical studies on the this compound-enzalutamide combination is eagerly awaited, this guide synthesizes the currently available data from scientific abstracts and related literature to provide a timely and objective overview.
Executive Summary
Preclinical evidence suggests that the combination of this compound and enzalutamide offers a promising therapeutic strategy for both homologous recombination repair-deficient (HRRm) and non-HRRm prostate cancer.[1] The synergy of this combination appears to be driven by a dual mechanism: enzalutamide-induced hampering of DNA repair and this compound-mediated PARP1 trapping, leading to catastrophic DNA damage in cancer cells. This guide will delve into the preclinical data supporting this combination, compare it with other PARP inhibitor-based therapies, and provide detailed experimental context.
Mechanism of Action: A Synergistic Assault on Prostate Cancer Cells
The therapeutic rationale for combining a PARP inhibitor with an androgen receptor signaling inhibitor is rooted in the intricate interplay between these two pathways in prostate cancer.
-
Androgen Receptor's Role in DNA Repair: The androgen receptor, the primary driver of prostate cancer growth, also plays a crucial role in regulating the expression of genes involved in the DNA damage response (DDR).[2][3] By inhibiting AR signaling, enzalutamide can induce a state of "BRCAness," or deficiency in homologous recombination repair, even in tumors without inherent HRR gene mutations.[2]
-
This compound's Selective PARP1 Inhibition and Trapping: this compound is a highly selective inhibitor of PARP1, a key enzyme in the repair of single-strand DNA breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, which then collapse into more lethal double-strand breaks during DNA replication. Critically, this compound also "traps" PARP1 on the DNA, creating a toxic complex that further obstructs DNA replication and repair.[1]
The combination of enzalutamide and this compound, therefore, creates a synthetic lethal scenario. Enzalutamide weakens the cancer cell's ability to repair DNA through homologous recombination, while this compound delivers the fatal blow by preventing single-strand break repair and creating toxic PARP1-DNA complexes.[1] This leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cancer cell death.[1]
Signaling Pathway
Caption: Mechanism of action of this compound and enzalutamide combination.
Preclinical Efficacy of this compound in Combination with Enzalutamide
A pivotal preclinical study evaluated the combination of this compound and enzalutamide in a range of prostate cancer models.[1] While the full data set is not yet publicly available, the key findings from the abstract are summarized below.
In Vivo Studies
The combination of clinically relevant doses of 1mg/kg this compound and 60mg/kg enzalutamide demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft models.[1]
| Model Type | Specific Model | HRR Status | Observed Outcome with Combination Therapy |
| PDX | C901 | BRCA2-mutant | Regressions or tumor control[1] |
| PDX | G266 | BRCA2-mutant | Regressions or tumor control[1] |
| PDX | PCU-012 | CDK12-mutant | Regressions or tumor control[1] |
| Cell Line Xenograft | LNCaP | Non-mutant | Enhanced efficacy[1] |
| Cell Line Xenograft | C4-2 | Non-mutant | Enhanced efficacy[1] |
Note: Detailed quantitative data on tumor growth inhibition and survival are not yet available in a peer-reviewed publication. "Regressions or tumor control" and "enhanced efficacy" are qualitative descriptions from the available abstract.[1]
Mechanistic Findings
The enhanced efficacy of the combination was linked to:
-
Increased DNA Damage: The combination of this compound and enzalutamide led to a significant increase in DNA double-strand breaks and the accumulation of micronuclei, indicative of unrepaired DNA damage.[1]
-
Reduced AR Recruitment: this compound treatment was found to reduce the recruitment of the androgen receptor to chromatin in the presence of DNA damage. The combination therapy resulted in a maximal reduction in AR recruitment, potentially further disrupting AR-mediated cell survival signals.[1]
Comparative Landscape: this compound vs. Other PARP Inhibitors and Combination Therapies
While direct preclinical head-to-head comparisons are limited, evaluating the this compound-enzalutamide combination in the context of other PARP inhibitor-based therapies provides valuable insight.
| Combination Therapy | Key Preclinical/Clinical Findings | Supporting Evidence |
| This compound + Enzalutamide | Showed enhanced efficacy in both HRRm and non-HRRm preclinical models.[1] A weaker PARP1 trapper, veliparib, did not show the same synergistic effect, highlighting the importance of PARP trapping.[1] | [1] |
| Olaparib + Abiraterone | Clinical trials have demonstrated a significant improvement in radiographic progression-free survival (rPFS) in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with HRR mutations.[4] | [4] |
| Talazoparib + Enzalutamide | The TALAPRO-2 clinical trial showed a significant improvement in rPFS with this combination in first-line mCRPC, with a more pronounced benefit in HRR-mutated patients.[5][6] | [5][6] |
| Niraparib + Abiraterone | The MAGNITUDE clinical trial demonstrated a significant rPFS benefit for this combination in mCRPC patients with HRR mutations. | |
| Other Enzalutamide Combinations | Preclinical studies have shown that combining enzalutamide with agents like the multi-kinase inhibitor sorafenib or the novel molecule PAWI-2 can also enhance its anti-tumor effects in prostate cancer models. |
Note: The data presented for olaparib, talazoparib, and niraparib are from clinical trials and are not direct preclinical comparisons with this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in combination with enzalutamide are not yet fully published. However, based on standard methodologies in the field, the key experiments likely involved the following:
In Vivo Xenograft Studies
-
Cell Lines and Animal Models: Prostate cancer cell lines (e.g., LNCaP, C4-2) or patient-derived tumor tissue are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment Administration: Once tumors reach a specified volume, animals are randomized into treatment groups (e.g., vehicle, this compound alone, enzalutamide alone, combination). Dosing is typically administered orally or via intraperitoneal injection for a defined period.
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Survival may also be monitored as a primary endpoint.
Immunohistochemistry and Immunofluorescence
-
DNA Damage Markers: Tumor tissues are stained for markers of DNA double-strand breaks, such as γH2AX, to quantify the extent of DNA damage induced by the therapies.
-
Proliferation Markers: Staining for markers like Ki-67 is used to assess the effect of treatment on tumor cell proliferation.
Chromatin Immunoprecipitation (ChIP)
-
AR Recruitment: ChIP assays are performed on tumor cells or tissues to pull down DNA fragments bound by the androgen receptor. Subsequent sequencing (ChIP-seq) can identify the specific genomic regions where AR binding is altered by treatment with this compound and/or enzalutamide.
Experimental Workflow
Caption: A typical preclinical experimental workflow.
Future Directions
The preclinical data for the combination of this compound and enzalutamide are highly encouraging and provide a strong rationale for the ongoing clinical trials, such as the PETRANHA and EvoPAR-Prostate01 studies. Future preclinical work should focus on:
-
Elucidating Resistance Mechanisms: Investigating potential mechanisms of resistance to the combination therapy.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to benefit from this combination.
-
Exploring Further Combinations: Assessing the efficacy of adding other agents, such as immunotherapy, to the this compound and enzalutamide backbone.
This guide will be updated as more detailed preclinical and clinical data become available.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Talazoparib plus enzalutamide versus olaparib plus abiraterone acetate and niraparib plus abiraterone acetate for metastatic castration-resistant prostate cancer: a matching-adjusted indirect comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Talazoparib plus enzalutamide versus olaparib plus abiraterone acetate and niraparib plus abiraterone acetate for metastatic castration-resistant prostate cancer: a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Saruparib: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the PARP1 selective inhibitor, Saruparib, ensuring laboratory safety and regulatory compliance.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established guidelines for handling potent chemical compounds and hazardous drug waste.
Immediate Safety and Handling Precautions
Before any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard Category | Precautionary Statement | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Wear protective gloves and clothing. |
| Skin Corrosion/Irritation | Causes skin irritation. Avoid contact with skin. | Wear protective gloves and lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Avoid contact with eyes. | Wear eye and face protection (safety goggles/face shield). |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. | Use only outdoors or in a well-ventilated area. |
In the event of accidental release, personnel should be evacuated from the area. The spill should be absorbed with a liquid-binding material and the contaminated surfaces decontaminated by scrubbing with alcohol. All contaminated materials must be disposed of as hazardous waste according to the procedures outlined below.
This compound Disposal Workflow
The proper disposal of this compound and its associated waste is a critical step in maintaining a safe laboratory environment and adhering to regulatory standards. The following diagram illustrates the decision-making process and procedural flow for this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
While specific chemical inactivation or degradation protocols for this compound are not publicly available, the standard and mandatory procedure is to manage it as hazardous chemical waste.
1. Waste Segregation:
-
Unused or Expired this compound: Keep in its original container if possible. If not, use a compatible, well-sealed container.
-
Contaminated Solid Waste: This includes items such as gloves, pipette tips, vials, and bench paper. These should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Contaminated Liquid Waste: Solutions containing this compound, such as solvents from experimental procedures or cell culture media, must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
2. Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the chemical name "this compound" and identify any other hazardous components in the waste (e.g., solvents).
-
Affix appropriate hazard pictograms as found on the Safety Data Sheet (SDS).
-
Indicate the date when waste was first added to the container (accumulation start date).
3. Storage:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from drains or water sources.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
4. Final Disposal:
-
The disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations.[1]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its contaminated materials in the regular trash, down the drain, or in biohazard bags intended for autoclaving.
Note on Experimental Protocols: As of the current documentation, there are no cited key experiments specifically detailing the chemical degradation or inactivation of this compound for disposal purposes. The recommended and required procedure is to handle it as hazardous waste. Research into the forced degradation of other PARP inhibitors suggests some may be susceptible to basic hydrolysis, but this has not been validated for this compound and should not be attempted as a disposal method without rigorous, controlled studies. The primary and mandated disposal method is through a licensed hazardous waste management service.
References
Essential Safety and Operational Guide for Handling Saruparib
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Saruparib (also known as AZD5305), a potent and selective PARP1 inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Classification
This compound is an investigational drug and should be handled with care. According to available Safety Data Sheets (SDS), there are some discrepancies in its classification. One source classifies it as hazardous, while others do not. It is prudent to handle it as a potentially hazardous compound.
GHS Classification (according to one source)[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Signal Word: Warning[1]
Pictogram:
GHS07: Exclamation Mark
It is essential to consult the specific SDS provided by your supplier for the most accurate and up-to-date hazard information.
Personal Protective Equipment (PPE)
The consistent recommendation across safety data sheets is the use of comprehensive PPE to prevent exposure.[1][2] The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect against splashes and aerosols.[1][2] |
| Hands | Protective, chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] It is good practice to use two pairs of chemotherapy gloves when handling hazardous drugs.[3] |
| Body | Impervious clothing, such as a lab coat or gown | To protect skin and personal clothing from contamination.[1][2] Gowns should be shown to resist permeability by hazardous drugs.[3] |
| Respiratory | Suitable respirator | To be used in poorly ventilated areas or when generating dust or aerosols to prevent respiratory irritation.[1][2] An N95 respirator may be appropriate for handling compromised oral dosage forms.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
1. Preparation and Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Weighing: If weighing the solid compound, do so in a contained environment to prevent dust formation.
-
Solution Preparation: When preparing stock solutions, add the solvent to the vial containing this compound slowly to avoid splashing. Information on solubility in DMSO is available.[4]
2. Storage:
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months for optimal stability.[5]
-
General Storage: Keep the container tightly closed in a dry and well-ventilated place.
3. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2][6] Do not let the product enter drains.[1][2]
-
Personal Protection: Wear full personal protective equipment, including a respirator, during cleanup.[2][6]
-
Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.
4. Disposal:
-
Regulations: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.[1]
-
Containers: Use designated, sealed, and properly labeled containers for waste.
-
Unused Drug: For investigational drugs, unused supplies should be returned to the sponsor or disposed of according to the sponsor's instructions.[7][8]
Emergency First Aid Procedures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2][6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Experimental Protocol Example: Cell-Based Assay
The following is a summarized protocol for a cell-based assay to assess the effect of this compound on cell proliferation.
Objective: To determine the IC50 of this compound in DLD-1 and BRCA2(-/-) DLD-1 cells.
Methodology:
-
Cell Seeding: Harvest DLD-1 and BRCA2(-/-) DLD-1 cells and seed them into 384-well plates at a density of 5,000 cells/mL and 2.5 x 104 cells/mL, respectively, in 40 µL of complete media per well. Incubate overnight at 37°C and 5% CO2.[4]
-
Day 0 Plate: On day 1, prepare a "day 0" plate by adding Sytox Green (5 µL, 2 µM) and saponin (10 µL, 0.25% stock) to a set of wells. Seal the plate and incubate for >3 hours at room temperature before imaging to determine the initial cell count.[4]
-
Compound Addition: Add this compound at various concentrations to the experimental plates using an Echo 555 liquid handler.[4]
-
Incubation: Incubate the plates for 7 days at 37°C and 5% CO2.[4]
-
Final Cell Count: On day 8, add Sytox Green (5 µL, 2 µM) and saponin (10 µL, 0.25% stock) to all wells. Incubate for >3 hours at room temperature.[4]
-
Imaging and Analysis: Image the plates using a Cell Insight instrument with a 4x objective. Analyze the images to determine cell count and calculate the IC50 value.[4]
Diagrams
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Logic for responding to a this compound exposure event.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. pogo.ca [pogo.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. ashp.org [ashp.org]
- 8. 110. FDA Research Involving Investigational Drugs | Research Integrity & Security | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
